Lsd1-IN-21
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25N5O2S |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-(2-methylpropylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C24H25N5O2S/c1-16(2)15-32-24-27-22(18-7-11-20(31-4)12-8-18)21(13-25)23(28-24)29-26-14-17-5-9-19(30-3)10-6-17/h5-12,14,16H,15H2,1-4H3,(H,27,28,29)/b26-14+ |
InChI Key |
FIYSSQSHFHBMNN-VULFUBBASA-N |
Isomeric SMILES |
CC(C)CSC1=NC(=C(C(=N1)N/N=C/C2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)CSC1=NC(=C(C(=N1)NN=CC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-IN-21: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-21 is a potent and brain-permeable inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone and non-histone proteins. Dysregulation of LSD1 has been implicated in a variety of human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of the enzymatic activity of LSD1. By binding to the enzyme, it prevents the demethylation of key histone marks, notably mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are generally associated with active gene transcription. Inhibition of LSD1 leads to an accumulation of these marks, resulting in the de-repression of target genes, including tumor suppressor genes.
Beyond its effects on histone methylation, this compound has also been observed to significantly reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), indicating a role in modulating the immune response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the potency and activity of this compound.
| Parameter | Value | Assay Type |
| IC50 (LSD1) | 0.956 µM | Biochemical Assay[1] |
| Cell Line | GI50 Value | Cancer Type |
| HOP-62 | 0.414 µM | Non-Small Cell Lung Cancer[1] |
| OVCAR-4 | 0.417 µM | Ovarian Cancer[1] |
Signaling Pathways and Experimental Workflows
LSD1 Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of LSD1 and the point of intervention for an inhibitor like this compound. LSD1 utilizes a flavin adenine dinucleotide (FAD) cofactor to oxidize the methyl group on a lysine residue, which is subsequently hydrolyzed to produce formaldehyde and the demethylated lysine.
Caption: LSD1 catalytic cycle and mechanism of inhibition by this compound.
General Experimental Workflow for LSD1 Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a novel LSD1 inhibitor.
Caption: A generalized workflow for the development of LSD1 inhibitors.
Experimental Protocols
LSD1 Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory potency of this compound against purified LSD1 enzyme.
Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction, using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent substrate (e.g., Amplex Red).
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
This compound (or other test compounds)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the LSD1/CoREST enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red reagent.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (Cellular)
Objective: To evaluate the anti-proliferative activity of this compound in cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with the test compound using a colorimetric or fluorometric method, such as the resazurin-based assay (e.g., CellTiter-Blue).
Materials:
-
Cancer cell lines (e.g., HOP-62, OVCAR-4)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
CellTiter-Blue® Cell Viability Assay reagent
-
96-well clear-bottom black microplates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle (DMSO) controls.
-
Incubate the cells for a specified period (e.g., 72 hours) in a CO₂ incubator.
-
Add the CellTiter-Blue® reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of LSD1 with demonstrated anti-proliferative activity in cancer cell lines. Its mechanism of action is centered on the inhibition of LSD1's demethylase activity, leading to alterations in histone methylation and gene expression. The additional observation of its ability to reduce TNF-α production suggests a potential dual role in oncology and inflammatory diseases. The provided data and protocols serve as a foundational guide for researchers and drug developers working with this and similar classes of epigenetic modulators. Further investigation into the precise molecular interactions and downstream signaling pathways affected by this compound will be crucial for its continued development as a potential therapeutic agent.
References
Lsd1-IN-21: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-21 is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that has emerged as a significant therapeutic target in oncology.[1] LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound, identified as compound 5a in its discovery publication, is a novel cyanopyrimidine-hydrazone hybrid that has demonstrated significant anticancer and anti-inflammatory properties. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery
This compound was discovered through a systematic study of cyanopyrimidine-hydrazone hybrids designed as potential LSD1 inhibitors. The rationale for this chemical scaffold was based on the structural requirements for binding to the active site of the LSD1 enzyme. The discovery, synthesis, and biological evaluation of this compound were first reported by Tasneem S, et al. in Bioorganic Chemistry in 2022.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: In Vitro LSD1 Inhibitory Activity [1][2]
| Compound | Target | IC50 (µM) |
| This compound (5a) | LSD1 | 0.956 |
Table 2: In Vitro Anticancer Activity (NCI-60 Screen) [1][2]
| Compound | Cell Line | GI50 (µM) |
| This compound (5a) | HOP-62 (Non-Small Cell Lung) | 0.414 |
| OVCAR-4 (Ovarian) | 0.417 |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a cyanopyrimidine core followed by the introduction of a hydrazone moiety. The general synthetic scheme is outlined below.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of cyanopyrimidine-hydrazone derivatives, based on established chemical literature. The specific reagents and conditions for this compound can be found in the primary publication.
Step 1: Synthesis of the Cyanopyrimidine Core A mixture of a substituted aromatic aldehyde or ketone, malononitrile, and a guanidine derivative is refluxed in a suitable solvent (e.g., ethanol) in the presence of a basic catalyst (e.g., piperidine or sodium ethoxide) for several hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed, and dried to yield the cyanopyrimidine intermediate.
Step 2: Introduction of the Hydrazine Moiety The cyanopyrimidine intermediate is then reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol or isopropanol) under reflux for an extended period. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the resulting crude product is purified to give the hydrazinyl-cyanopyrimidine derivative.
Step 3: Condensation to form this compound The hydrazinyl-cyanopyrimidine derivative is dissolved in a suitable solvent (e.g., glacial acetic acid or ethanol) and reacted with a substituted aldehyde or ketone. The mixture is stirred at room temperature or heated to reflux for a few hours. Upon cooling, the precipitated solid, this compound, is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro assays to determine its LSD1 inhibitory potency and its anticancer effects.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
LSD1 Inhibition Assay (Peroxidase-Coupled Assay - Representative Protocol) The inhibitory activity of this compound against LSD1 is determined using a peroxidase-coupled assay.
-
Reagents and Materials: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Procedure:
-
The LSD1 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The demethylation reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of hydrogen peroxide produced is detected by adding a solution containing HRP and Amplex Red.
-
The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of H2O2 produced and thus to the LSD1 activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NCI-60 Human Tumor Cell Line Screen The anticancer activity of this compound was evaluated using the National Cancer Institute's 60 human tumor cell line screen.
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Procedure:
-
The cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at appropriate plating densities and incubated for 24 hours.
-
This compound is added at various concentrations, and the plates are incubated for an additional 48 hours.
-
After incubation, the assay is terminated by the addition of trichloroacetic acid (TCA), and the cells are fixed.
-
The fixed cells are stained with sulforhodamine B (SRB).
-
The unbound dye is removed, and the protein-bound dye is solubilized with 10 mM Tris base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the drug concentration resulting in a 50% reduction in the net protein increase, is calculated for each cell line.
Signaling Pathway
LSD1 functions within a larger cellular context, influencing gene expression through its demethylase activity. Its inhibition by this compound can lead to the reactivation of tumor suppressor genes.
References
Lsd1-IN-21: A Technical Guide to a Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-21 is a recently identified, potent inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that is a key regulator of histone methylation and is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activity, the experimental protocols for its evaluation, and its putative mechanism of action. The quantitative data presented herein is derived from the primary scientific literature, offering a robust resource for researchers in the fields of epigenetics and oncology.
Core Compound Data and Activity
This compound, also referred to as compound 5a in its primary publication, is a novel cyanopyrimidine-hydrazone hybrid. It has demonstrated significant inhibitory activity against the LSD1 enzyme and potent anti-proliferative effects in cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay | Source |
| LSD1 IC50 | 0.956 µM | In vitro enzymatic assay | [1][2] |
| GI50 | 0.414 µM | HOP-62 (Non-Small Cell Lung Cancer) | [1][2] |
| GI50 | 0.417 µM | OVCAR-4 (Ovarian Cancer) | [1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
In Vitro LSD1 Enzymatic Inhibition Assay
The inhibitory activity of this compound against LSD1 was determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human LSD1 enzyme, a peptide substrate corresponding to the N-terminal tail of histone H3, and horseradish peroxidase (HRP).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle, typically DMSO) is also prepared.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), a substrate for HRP. The mixture is incubated at room temperature, protected from light.
-
Fluorescence Detection: In the presence of H₂O₂, HRP converts ADHP to the highly fluorescent resorufin. The fluorescence is measured at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
IC50 Calculation: The fluorescence intensity is proportional to the LSD1 activity. The percentage of inhibition at each concentration of this compound is calculated relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the in vitro LSD1 enzymatic inhibition assay.
NCI-60 Human Tumor Cell Line Screen
The anti-proliferative activity of this compound was evaluated using the National Cancer Institute's 60 human tumor cell line panel (NCI-60). This screen utilizes a sulforhodamine B (SRB) assay to determine cell viability.
Methodology:
-
Cell Plating: Cells from the NCI-60 panel are seeded in 96-well microtiter plates and incubated for 24 hours.
-
Compound Addition: this compound is added to the plates at various concentrations. For an initial screen, a single high concentration may be used, followed by a five-dose screen for potent compounds.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Fixation: The cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (typically 515 nm).
-
GI50 Calculation: The absorbance is proportional to the total cellular protein, which correlates with cell number. The GI50 (Growth Inhibition 50) value, the concentration at which the cell growth is inhibited by 50%, is calculated from the dose-response curves.
Caption: Workflow of the NCI-60 cell line screening protocol.
Signaling Pathways and Mechanism of Action
LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription. By inhibiting LSD1, this compound is proposed to increase the levels of H3K4me1/2 at the promoter and enhancer regions of specific genes, leading to changes in their expression.
The overexpression of LSD1 in many cancers leads to the inappropriate silencing of tumor suppressor genes and the activation of oncogenic pathways. Inhibition of LSD1 by this compound can reverse these epigenetic changes, leading to the re-expression of tumor suppressors and the down-regulation of oncogenes, ultimately resulting in the inhibition of cancer cell proliferation and survival.
While the precise downstream signaling pathways affected by this compound have not been explicitly detailed in the initial publication, the general mechanism of LSD1 inhibition suggests potential modulation of pathways regulated by key transcription factors whose target genes are epigenetically silenced by LSD1. These can include pathways involved in cell cycle control, apoptosis, and differentiation.
Caption: Proposed mechanism of action for this compound.
Future Directions
The promising in vitro activity of this compound warrants further investigation. Key future studies should include:
-
Selectivity Profiling: Comprehensive screening against other histone demethylases and monoamine oxidases (MAO-A and MAO-B) to confirm its selectivity for LSD1.
-
In Vivo Efficacy: Evaluation of this compound in animal models of cancer to assess its therapeutic potential and pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed molecular studies to identify the specific downstream signaling pathways modulated by this compound in cancer cells.
This technical guide provides a foundational understanding of this compound for the scientific community. As further research is published, this document will be updated to reflect the expanding knowledge base surrounding this promising new LSD1 inhibitor.
References
Lsd1-IN-21 Structure-Activity Relationship: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase homolog, has emerged as a significant target in epigenetic drug discovery, particularly in oncology. LSD1 plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Lsd1-IN-21 is a notable inhibitor of LSD1, identified from a series of methylene-bridged cyanopyrimidine-hydrazone derivatives. This document provides a detailed technical guide on the structure-activity relationship (SAR) of this compound and its analogs, based on available scientific literature.
Core Structure and Pharmacophore
The chemical scaffold of this compound and its analogs is characterized by a cyanopyrimidine core linked to a hydrazone moiety via a methylene bridge. This structural arrangement provides a key framework for interaction with the LSD1 active site.
Caption: General chemical scaffold and key moieties of the this compound series.
Structure-Activity Relationship (SAR)
The primary publication on this compound, by Tasneem S, et al., describes the synthesis and evaluation of a series of cyanopyrimidine-hydrazone derivatives.[1] While the full dataset is not publicly available, the key findings from the abstract indicate that this compound (compound 5a) is the most potent analog identified.[1]
Table 1: Biological Activity of this compound
| Compound ID | Chemical Structure | LSD1 IC50 (µM) | GI50 HOP-62 (µM) | GI50 OVCAR-4 (µM) |
| This compound (5a) | Methylene-bridged cyanopyrimidine-hydrazone | 0.956 | 0.414 | 0.417 |
Data extracted from the abstract of Tasneem S, et al. Bioorg Chem. 2022;126:105885.[1]
The structure-activity relationship for this series likely revolves around the nature of the substituents on the terminal phenyl ring of the hydrazone moiety. Variations in electronic and steric properties of these substituents would modulate the binding affinity of the compounds for the LSD1 active site.
Experimental Protocols
Detailed experimental protocols from the primary study are not available. However, based on standard methodologies in the field, the following are representative protocols for the key assays.
In Vitro LSD1 Inhibition Assay (General Protocol)
A common method for determining LSD1 inhibitory activity is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.
-
Reagents and Materials: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), a fluorescent HRP substrate (e.g., Amplex Red), and assay buffer.
-
Assay Procedure:
-
The LSD1 enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
The H3K4me2 peptide substrate is added to initiate the demethylation reaction.
-
The reaction is allowed to proceed for a set time at room temperature.
-
A solution containing HRP and the fluorescent substrate is added.
-
The fluorescence intensity is measured using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of LSD1 inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (General Protocol)
The anti-proliferative activity of the compounds is typically assessed using a standard assay such as the Sulforhodamine B (SRB) or MTT assay.
-
Cell Culture: Cancer cell lines (e.g., HOP-62, OVCAR-4) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Viability Measurement (SRB Assay):
-
The cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength.
-
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.
Caption: A typical experimental workflow for the discovery and characterization of novel LSD1 inhibitors.
Signaling Pathway Context
LSD1 exerts its effects by demethylating histone H3, primarily at H3K4me1/2 and H3K9me1/2. Inhibition of LSD1 leads to an increase in these methylation marks, which in turn alters gene expression. In the context of cancer, LSD1 is often involved in silencing tumor suppressor genes and promoting oncogenic pathways.
Caption: The mechanism of action of this compound leading to anti-cancer effects.
Conclusion
This compound represents a promising lead compound from a novel series of cyanopyrimidine-hydrazone LSD1 inhibitors. Its potent enzymatic and cell-based activity warrants further investigation and optimization. A comprehensive understanding of the structure-activity relationship, which can only be fully achieved through access to the complete dataset of its analogs, will be critical for the development of more potent and selective LSD1 inhibitors for cancer therapy. The generalized protocols and workflows provided herein offer a framework for researchers in the field to design and execute studies aimed at advancing this and other series of epigenetic modulators.
References
The Effects of LSD1 Inhibition on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Lysine-Specific Demethylase 1 (LSD1) inhibitors on histone methylation. While focusing on the principles of LSD1 inhibition, this document uses the representative small molecule inhibitor, CBB3001, to illustrate the core concepts, experimental methodologies, and potential therapeutic implications of targeting this key epigenetic regulator.
Introduction to LSD1 and Histone Demethylation
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription.[2][3] LSD1 can also demethylate H3K9me1/2 in different cellular contexts, which are typically repressive marks.[4] By altering histone methylation states, LSD1 influences chromatin structure and gene expression, thereby impacting various biological processes, including development, differentiation, and tumorigenesis.[4][5] Given its role in cancer, LSD1 has emerged as a promising therapeutic target.[6]
Mechanism of Action of LSD1 Inhibitors
LSD1 inhibitors function by blocking the demethylase activity of the enzyme. These inhibitors can be broadly categorized as either irreversible or reversible. Many irreversible inhibitors, such as the well-known tranylcypromine (TCP), form a covalent adduct with the FAD cofactor.[1][6] Reversible inhibitors, on the other hand, bind non-covalently to the enzyme's active site. The inhibition of LSD1 leads to an accumulation of its substrates, primarily H3K4me1/2, at specific genomic loci, resulting in altered gene expression.[7]
The signaling pathway for LSD1-mediated gene repression is multifaceted. LSD1 is often a component of larger protein complexes, such as the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[1][5] These complexes are recruited to specific gene promoters and enhancers by transcription factors.
Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition.
Quantitative Data on Lsd1-IN-21 (Represented by CBB3001)
The following tables summarize the quantitative data for the representative LSD1 inhibitor, CBB3001.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| CBB3001 | LSD1 | In vitro demethylation assay | ~21 µM | [2] |
Table 1: In Vitro Inhibitory Activity of CBB3001 against LSD1.
| Cell Line | Treatment | Histone Mark | Effect | Reference |
| HCT116 | CBB3001 | H3K4me1/2 | Accumulation | [2] |
| PA-1 | CBB3001 | H3K4me1/2 | Accumulation | [2] |
| F9 | CBB3001 | H3K4me1/2 | Accumulation | [2] |
Table 2: Cellular Effects of CBB3001 on Histone Methylation.
| Cell Line | Treatment | Effect on Cell Growth | Reference |
| PA-1 | CBB3001 | Selective inhibition | [2] |
| F9 | CBB3001 | Selective inhibition | [2] |
| HCT116 | CBB3001 | No significant inhibition | [2] |
| NIH3T3 | CBB3001 | No significant inhibition | [2] |
Table 3: Effects of CBB3001 on Cancer Cell Proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro LSD1 Demethylation Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant LSD1.
Materials:
-
Recombinant human LSD1 protein
-
Di-methylated H3K4 peptide substrate
-
LSD1 inhibitor (e.g., CBB3001)
-
Assay buffer
-
MALDI TOF/TOF mass spectrometer
Protocol:
-
Prepare a reaction mixture containing recombinant LSD1 protein and the di-methylated H3K4 peptide substrate in the assay buffer.
-
Add varying concentrations of the LSD1 inhibitor to the reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction.
-
Analyze the reaction products by MALDI TOF/TOF mass spectrometry to quantify the conversion of the di-methylated substrate to mono- and un-methylated products.[3]
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[3]
References
- 1. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
The Role of LSD1 Inhibition in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, is a key epigenetic regulator involved in maintaining cellular identity and has emerged as a significant target in oncology and other diseases. By removing methyl groups from histone and non-histone proteins, LSD1 modulates chromatin structure and gene expression. This technical guide provides an in-depth overview of the function of LSD1 in gene transcription and the mechanism by which its inhibition can alter cellular phenotypes. Using the clinical-stage inhibitor INCB059872 as a primary example, we detail the molecular consequences of LSD1 inhibition, present quantitative data on inhibitor activity, and provide comprehensive experimental protocols for assessing inhibitor efficacy. This document is intended to serve as a resource for researchers and drug development professionals working on epigenetic modulators.
Introduction: LSD1, A Key Regulator of the Epigenetic Landscape
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase. It plays a crucial role in transcriptional regulation by catalyzing the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a repressive mark.[1] The specific action of LSD1 is context-dependent and dictated by the protein complexes with which it associates.
When part of the CoREST transcriptional repressor complex, which includes CoREST (RCOR1) and histone deacetylases (HDACs), LSD1 demethylates H3K4me1/2, leading to gene repression.[2] Conversely, when associated with nuclear receptors such as the androgen receptor, LSD1 can demethylate H3K9me1/2, resulting in transcriptional activation.[1] Beyond histones, LSD1 also targets non-histone proteins, including p53, DNMT1, and STAT3, further expanding its regulatory influence on cellular processes.
Given its role in maintaining the undifferentiated state of stem cells and its overexpression in various cancers, LSD1 has become an attractive therapeutic target. Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes and induce differentiation in cancer cells.[2][3]
Mechanism of Action of LSD1 Inhibitors
LSD1 inhibitors can be broadly classified into two categories: irreversible and reversible inhibitors.
-
Irreversible inhibitors , such as the tranylcypromine derivative INCB059872, form a covalent bond with the FAD cofactor in the active site of LSD1, leading to its inactivation.[1][2]
-
Reversible inhibitors bind non-covalently to the enzyme, allowing for a more transient inhibition.
The primary mechanism by which LSD1 inhibitors alter gene transcription is by preventing the demethylation of H3K4me1/2 at gene promoters and enhancers. This leads to an accumulation of these active histone marks, a more open chromatin state, and the transcriptional activation of previously silenced genes.[4] Studies with INCB059872 have shown that its inhibition of LSD1 leads to the activation of GFI1-regulated genes, which are crucial for myeloid differentiation.[2][3] This effect is often associated with an increase in H3K27 acetylation at enhancer regions, suggesting a broader impact on the chromatin landscape.[2]
Quantitative Analysis of LSD1 Inhibitor Activity
The potency and selectivity of LSD1 inhibitors are determined through a series of in vitro biochemical and cell-based assays. Below is a summary of quantitative data for several representative LSD1 inhibitors.
| Inhibitor | Type | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Cell Line (AML) | Cellular EC50 (CD11b induction) |
| INCB059872 | Irreversible | 18 nM[2] | >100 µM | >100 µM | THP-1 | Not Reported |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM[5] | >100 µM | >100 µM | MLL-AF9 | Not Reported |
| GSK-LSD1 | Irreversible | 16 nM[6] | >1000-fold selective | >1000-fold selective | Not Reported | < 5 nM |
| SP-2509 (Seclidemstat) | Reversible | 13 nM | Not Reported | Not Reported | THP-1 | No induction |
| Tranylcypromine (TCP) | Irreversible | ~2 µM | 19 µM | 16 µM | THP-1 | ~1.4 µM[7] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Detailed Experimental Protocols
LSD1 Biochemical Activity Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[8]
Materials:
-
Purified recombinant LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor compounds
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the LSD1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4 peptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.[9]
Cell Viability Assay (e.g., CCK8/MTS)
This assay assesses the effect of LSD1 inhibitors on the proliferation and viability of cancer cell lines.[10]
Materials:
-
Cancer cell line of interest (e.g., THP-1 for AML)
-
Complete cell culture medium
-
Test inhibitor compounds
-
CCK8 or MTS reagent
-
96-well clear microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle (DMSO) control.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the CCK8 or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide localization of LSD1 and histone modifications (e.g., H3K4me2) and to assess how these are altered by inhibitor treatment.[4]
Materials:
-
Cells treated with inhibitor or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade antibody against LSD1 or the histone mark of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align reads to a reference genome, perform peak calling to identify regions of enrichment, and compare peak distributions between inhibitor-treated and control samples.
RNA Sequencing (RNA-seq)
RNA-seq is used to profile the transcriptome of cells and identify genes that are differentially expressed upon treatment with an LSD1 inhibitor.[4][11]
Materials:
-
Cells treated with inhibitor or vehicle
-
RNA extraction kit
-
DNase I
-
Reagents for mRNA purification (poly-A selection) or ribosomal RNA depletion
-
Reagents for cDNA synthesis and NGS library preparation
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or other method. Treat with DNase I to remove contaminating genomic DNA.
-
Library Preparation: Purify mRNA from the total RNA. Fragment the mRNA and synthesize first and second-strand cDNA. Ligate sequencing adapters to the cDNA fragments.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or down-regulated in the inhibitor-treated samples compared to controls. Perform pathway and gene ontology analysis to understand the biological processes affected.
Visualizing Signaling Pathways and Experimental Workflows
LSD1-Mediated Gene Repression and its Inhibition
Caption: LSD1-mediated gene silencing and its reversal by an inhibitor.
Experimental Workflow for LSD1 Inhibitor Evaluation
Caption: A typical preclinical to clinical workflow for an LSD1 inhibitor.
Conclusion
The inhibition of LSD1 represents a promising therapeutic strategy for a variety of diseases, particularly cancer. By reversing the epigenetic silencing of key regulatory genes, LSD1 inhibitors can induce cell differentiation and apoptosis. The development of potent and selective inhibitors, such as INCB059872, has provided valuable tools for both basic research and clinical investigation. The experimental approaches detailed in this guide provide a framework for the comprehensive evaluation of novel LSD1 inhibitors and for deepening our understanding of the complex role of LSD1 in gene transcription. As our knowledge of the epigenetic landscape continues to expand, the targeted modulation of enzymes like LSD1 will undoubtedly play an increasingly important role in the future of precision medicine.
References
- 1. Facebook [cancer.gov]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
Lsd1-IN-21 and Other LSD1 Inhibitors in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on Lsd1-IN-21 and other key compounds, in the context of cancer cell line studies. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts in oncology.
Introduction to LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2) and non-histone proteins.[1][2] LSD1 is frequently overexpressed in a wide range of human cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, prostate cancer, and neuroblastoma.[1][3] Its elevated expression is often associated with poor prognosis, tumor progression, and drug resistance, making it a compelling target for cancer therapy.[4][5] Inhibition of LSD1 has been shown to reactivate silenced tumor suppressor genes, induce differentiation, inhibit proliferation and invasion of cancer cells, and enhance anti-tumor immunity.[1][2][6]
Quantitative Data: In Vitro Efficacy of LSD1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various LSD1 inhibitors, including compounds identified by number in research literature that may encompass this compound, across a panel of cancer cell lines. This data is crucial for comparing the potency and selectivity of these compounds.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 21 | MGC-803 (Gastric) | ~50 (for apoptosis induction at 1 µM) | [3] |
| Compound 14 | HepG2 (Liver) | 0.93 | [7] |
| HEP3B (Liver) | 2.09 | [7] | |
| HUH6 (Liver) | 1.43 | [7] | |
| HUH7 (Liver) | 4.37 | [7] | |
| HCI-2509 | LUAD cell lines | 0.3 - 5 | [8] |
| LTM-1 | MV-4-11 (Leukemia) | 0.16 | [9] |
| RN-1 | Ovarian Cancer | ~100-200 | [10] |
| S2101 | Ovarian Cancer | ~100-200 | [10] |
| TCP | Ovarian Cancer | Higher than RN-1 and S2101 | [10] |
| Pargyline | Ovarian Cancer | Higher than RN-1 and S2101 | [10] |
| GSK-LSD1 | Various | Low IC50, highly potent | [9] |
| Seclidemstat | THP-1 (Leukemia) | 0.3 (as a quinazoline derivative) | [7] |
| SP-2509 | 786-O (Renal) | 5 (used for gene expression analysis) | [4] |
Key Signaling Pathways Modulated by LSD1 Inhibition
LSD1 regulates a multitude of signaling pathways implicated in cancer progression. Its inhibition can lead to the reactivation or suppression of these pathways, ultimately impacting cancer cell fate.
p53 Regulation Pathway
LSD1 can demethylate and suppress the tumor suppressor protein p53.[3] Inhibition of LSD1 can, therefore, lead to the reactivation of p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.
Caption: LSD1 inhibition restores p53 tumor suppressor function.
HIF-1α Angiogenesis Pathway
LSD1 can demethylate and stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[11][12] By inhibiting LSD1, HIF-1α becomes less stable, leading to reduced expression of pro-angiogenic factors like VEGF.[5]
Caption: LSD1 inhibition disrupts the HIF-1α-mediated angiogenic pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another non-histone substrate of LSD1.[3] LSD1-mediated demethylation can regulate STAT3 activity, which is involved in cancer cell proliferation and survival.
Caption: LSD1 inhibition modulates STAT3-driven gene expression.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used in the study of LSD1 inhibitors.
Cell Viability Assay (MTT or CCK-8)
This assay is used to determine the cytotoxic effects of LSD1 inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. For CCK-8 assays, measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability and IC50 values.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins following treatment with an LSD1 inhibitor.
-
Cell Lysis: Treat cells with the LSD1 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., LSD1, H3K4me2, p53, actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH).
Caption: Key steps in Western blot analysis for protein expression.
Conclusion
The inhibition of LSD1 represents a promising therapeutic strategy for a variety of cancers. This compound and other potent LSD1 inhibitors have demonstrated significant anti-proliferative effects in numerous cancer cell lines. Understanding their quantitative efficacy, the signaling pathways they modulate, and the precise experimental protocols for their evaluation is paramount for advancing these compounds through the drug development pipeline. This guide provides a foundational resource for researchers dedicated to exploring the therapeutic potential of LSD1 inhibition in oncology.
References
- 1. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Lsd1-IN-21: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-21 is a potent and brain-permeable inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme increasingly recognized as a key player in the epigenetic regulation of gene expression in various pathological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic applications in oncology and inflammatory diseases. This document details the mechanism of action of LSD1 inhibition, summarizes the available quantitative data for this compound, and provides illustrative experimental protocols and signaling pathway diagrams to facilitate further research and development.
Introduction to LSD1 and its Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By modulating the methylation status of these key histone marks, LSD1 can either repress or activate gene expression, thereby influencing a wide array of cellular processes, including differentiation, proliferation, and stem cell pluripotency.
Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, where its overexpression is often associated with poor prognosis. LSD1 has been shown to be a critical component of several oncogenic signaling pathways, contributing to tumor growth, metastasis, and the maintenance of cancer stem cells. Furthermore, emerging evidence highlights the role of LSD1 in regulating inflammatory responses, making it an attractive target for the development of novel anti-inflammatory therapies.
This compound has emerged as a promising small molecule inhibitor of LSD1. Its ability to penetrate the blood-brain barrier opens up potential applications in neuro-oncology and neuroinflammatory conditions. This guide will delve into the specifics of this compound's known activities and provide a framework for its further investigation.
This compound: Quantitative Data and Therapeutic Potential
This compound, identified as compound 5a in its discovery publication, is a cyanopyrimidine-hydrazone hybrid that has demonstrated significant potential as an LSD1 inhibitor.[1][2]
In Vitro Efficacy
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| IC50 (LSD1 Inhibition) | 0.956 µM | In vitro LSD1 inhibition assay | [1][2] |
| GI50 (Anti-proliferative) | 0.414 µM | HOP-62 (Non-Small Cell Lung Cancer) | [1][2] |
| GI50 (Anti-proliferative) | 0.417 µM | OVCAR-4 (Ovarian Cancer) | [1][2] |
Therapeutic Applications
The potent anti-proliferative activity of this compound against lung and ovarian cancer cell lines highlights its potential as an anti-cancer agent.[1][2] LSD1 inhibition is a promising strategy in oncology due to its role in:
-
Reactivating tumor suppressor genes: By removing the repressive H3K4me2 mark, LSD1 can silence tumor suppressor genes. Inhibition of LSD1 can restore the expression of these genes, leading to decreased cancer cell growth.
-
Inducing differentiation: In certain cancers, such as acute myeloid leukemia (AML), LSD1 inhibition can promote the differentiation of cancer cells, thereby reducing their proliferative capacity.
-
Inhibiting cancer stem cells: LSD1 is crucial for the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for therapy resistance and relapse.
This compound has been shown to significantly reduce the pro-inflammatory cytokine TNF-α, indicating its potential in treating inflammatory conditions.[2] LSD1's role in inflammation is multifaceted and includes:
-
Regulation of inflammatory gene expression: LSD1 can directly regulate the expression of key inflammatory mediators.
-
Modulation of immune cell differentiation and function: LSD1 plays a role in the development and activity of various immune cells.
Experimental Protocols
Detailed experimental protocols for the synthesis and initial biological evaluation of this compound are described in its primary publication. While the full text of this specific publication could not be accessed for this guide, the following sections provide representative, detailed methodologies for the key types of experiments typically used to characterize LSD1 inhibitors.
Synthesis of this compound (Illustrative)
The synthesis of cyanopyrimidine-hydrazone hybrids like this compound generally involves a multi-step process. A representative synthetic scheme would be as follows:
Caption: Illustrative synthetic workflow for a cyanopyrimidine-hydrazone hybrid.
Protocol:
-
Step 1: Synthesis of Intermediate 1. A substituted pyrimidine is reacted with a suitable reagent to introduce a reactive group for subsequent coupling. The reaction is typically carried out in an appropriate solvent (e.g., DMF, DMSO) at a specific temperature and monitored by thin-layer chromatography (TLC). The product is then isolated and purified by column chromatography.
-
Step 2: Synthesis of Intermediate 2. A hydrazine derivative is modified, for example, through acylation, to prepare it for the final condensation step.
-
Step 3: Synthesis of this compound. Intermediates 1 and 2 are reacted together in a condensation reaction, often under acidic or basic conditions, to form the final hydrazone product. The crude product is purified by recrystallization or column chromatography. The final structure is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro LSD1 Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against LSD1.
References
- 1. Synthesis, biological evaluation and docking studies of methylene bearing cyanopyrimidine derivatives possessing a hydrazone moiety as potent Lysine specific demethylase-1 (LSD1) inhibitors: A promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-21 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Lsd1-IN-21, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Dysregulation of LSD1 activity is implicated in the progression of various cancers, making it a promising therapeutic target.[1][2][3] this compound is a potent and blood-brain barrier-penetrant inhibitor of LSD1 with demonstrated anti-cancer and anti-inflammatory properties.
Mechanism of Action
This compound exerts its biological effects by inhibiting the demethylase activity of LSD1. This inhibition leads to an increase in the methylation of H3K4, a histone mark associated with active gene transcription. By preventing the removal of these methyl groups, this compound can reactivate the expression of tumor suppressor genes that are silenced in cancer cells. Furthermore, inhibition of LSD1 has been shown to impact several key signaling pathways involved in cancer cell proliferation, survival, and differentiation, including the p53, Wnt/β-catenin, and HIF-1α pathways.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 0.956 µM | LSD1 Enzyme | Tasneem S, et al. 2022 |
| GI50 | 0.414 µM | HOP-62 (Non-Small Cell Lung Cancer) | Tasneem S, et al. 2022 |
| GI50 | 0.417 µM | OVCAR-4 (Ovarian Cancer) | Tasneem S, et al. 2022 |
Experimental Protocols
The following are representative protocols for the use of this compound in cell culture. These protocols are based on standard methodologies for the evaluation of LSD1 inhibitors.
Protocol 1: Cell Culture and Maintenance
Objective: To maintain and passage cancer cell lines for use in this compound experiments.
Materials:
-
Cancer cell lines (e.g., HOP-62, OVCAR-4)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator.
-
Monitor cell confluency daily. When cells reach 80-90% confluency, they are ready to be passaged.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete growth medium.
-
Return the flask to the incubator.
Protocol 2: Cell Viability Assay (SRB Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
Complete growth medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72-96 hours.
-
Gently add 50 µL of cold TCA (10% final concentration) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry.
-
Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 value (the concentration of drug that inhibits cell growth by 50%) using appropriate software.
Protocol 3: Western Blot for Histone Methylation
Objective: To assess the effect of this compound on global levels of H3K4 methylation.
Materials:
-
This compound
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the levels of methylated histones to the total histone H3 levels.
Visualizations
LSD1 Signaling Pathway and Inhibition by this compound```dot
Caption: A general workflow for the in vitro evaluation of this compound in cancer cell lines.
References
- 1. Histone demethylase LSD1 is a folate-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSD1-IN-21 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSD1-IN-21 is a potent, blood-brain barrier-penetrant inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[1] With an IC50 of 0.956 µM, this compound presents a valuable tool for investigating the therapeutic potential of LSD1 inhibition.[1] LSD1, also known as KDM1A, plays a crucial role in tumorigenesis by regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][3] Its inhibition can lead to the reactivation of tumor suppressor genes, induction of cell differentiation, and suppression of tumor growth.[2][4] These application notes provide a comprehensive guide for the in vivo experimental design using this compound, based on established protocols for selective LSD1 inhibitors.
Preclinical In Vivo Experimental Design
Due to the limited availability of published in vivo data specifically for this compound, the following protocols are based on established methodologies for other potent, selective LSD1 inhibitors, such as SP-2577 (Seclidemstat) and others.[5][6] Researchers should perform initial dose-range finding and toxicity studies to determine the optimal and safe dose for this compound.
Animal Models
The choice of animal model is critical for the successful evaluation of this compound's anti-cancer efficacy. Common models include:
-
Xenograft Models: Human cancer cell lines (e.g., colorectal, liver, or acute myeloid leukemia) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., Athymic Nude-Foxn1nu or NSG mice).[5][7]
-
Patient-Derived Xenograft (PDX) Models: These models, derived directly from patient tumors, better recapitulate the heterogeneity of human cancer.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors in a more physiologically relevant microenvironment.
Dosing and Administration
-
Formulation: this compound should be formulated in a vehicle appropriate for the chosen route of administration. Common vehicles include saline, DMSO, or a combination of solvents like PEG400, Tween 80, and saline. A thorough solubility and stability assessment of the formulation is essential.
-
Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most common routes for administering small molecule inhibitors in preclinical cancer models.[6]
-
Dosing Regimen: A starting point for dose-range finding studies can be guided by the in vitro potency of this compound. Daily or twice-daily administration is typical for small molecule inhibitors.
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Appropriate vehicle
-
Immunodeficient mice (e.g., Athymic Nude-Foxn1nu)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest and resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).[7]
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment and control groups (n=6-10 mice per group).
-
Administer this compound or vehicle according to the predetermined dosing regimen.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.
-
Collect tumors, blood, and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Pharmacodynamic Analysis
To confirm target engagement and understand the biological effects of this compound in vivo, the following analyses can be performed on collected tissues:
-
Western Blotting: Assess the levels of histone methylation marks (H3K4me1/2) and downstream targets of LSD1, such as p21.[2][9]
-
Immunohistochemistry (IHC): Evaluate the expression of LSD1, p21, and proliferation markers (e.g., Ki67) in tumor tissues.[2][5]
-
Flow Cytometry: Analyze immune cell populations within the tumor microenvironment to assess the immunomodulatory effects of LSD1 inhibition.[6]
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model (Example Data)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - | +5 ± 2 |
| This compound (X mg/kg) | Daily, p.o. | 750 ± 150 | 50 | -2 ± 3 |
| This compound (2X mg/kg) | Daily, p.o. | 450 ± 100 | 70 | -5 ± 4 |
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue (Example Data)
| Treatment Group | Relative H3K4me2 Levels (fold change vs. Vehicle) | p21 Protein Expression (fold change vs. Vehicle) | Ki67 Positive Cells (%) |
| Vehicle Control | 1.0 | 1.0 | 85 ± 10 |
| This compound (X mg/kg) | 2.5 ± 0.5 | 3.0 ± 0.8 | 40 ± 8 |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSD1 Inhibitor Dosage in Mouse Models
A Note to the Researcher: Extensive literature searches did not yield specific information for a compound designated "Lsd1-IN-21." The following application notes and protocols have been developed based on published in vivo studies of various well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors. Researchers using a novel or proprietary LSD1 inhibitor, such as "this compound," should use this information as a guide and starting point. It is crucial to perform dose-escalation and toxicity studies to determine the optimal and safe dosage for your specific molecule and mouse model.
Introduction to LSD1 Inhibition in vivo
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in tumorigenesis, developmental processes, and neurological functions.[1][2][3][4] Its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancers and neurological disorders.[1][2][5] Preclinical studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel LSD1 inhibitors. This document provides a summary of dosages and protocols from various in vivo studies to guide the experimental design for novel LSD1 inhibitors.
Quantitative Data Summary: LSD1 Inhibitor Dosages in Mouse Models
The following tables summarize the dosages, administration routes, and experimental contexts for several LSD1 inhibitors used in mouse models. This data can help in selecting a starting dose range for a new chemical entity.
Table 1: LSD1 Inhibitors in Cancer Mouse Models
| Inhibitor | Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Reference |
| SP2509 | Athymic mice | Clear Cell Renal Cell Carcinoma (ccRCC) | 15 mg/kg | Not specified | Not specified | [6] |
| SP2509 | NOD/SCID-IL-2receptor-γ deficient (NSG) mice | Acute Myeloid Leukemia (AML) | 25 mg/kg | Intraperitoneal (IP) | Twice per week for 3 weeks | [7] |
| Unnamed LSD1i | APL-leukemic mice | Acute Promyelocytic Leukemia (APL) | Not specified | Not specified | Started 3 weeks after leukemia injection | [6] |
| HCI-2509 | Transgenic LUAD mouse models | Lung Adenocarcinoma (LUAD) | Not specified | Not specified | Not specified | [2] |
| Compound 21 | MGC-803 xenograft mouse model | Gastric Cancer | 20 mg/kg | Not specified | Not specified | [1] |
Table 2: LSD1 Inhibitors in Non-Cancer Mouse Models
| Inhibitor | Mouse Model | Disease Model | Dosage | Administration Route | Treatment Schedule | Reference |
| GSK-LSD1 | Shank3+/ΔC mice | Autism | 5 mg/kg | Intraperitoneal (IP) | Once daily for 3 days | [5][8] |
| ORY-1001 | Shank3+/ΔC mice | Autism | 0.015 mg/kg | Intraperitoneal (IP) | Once daily for 3 days | [5] |
| GSK-LSD1 | LmnaH222P/H222P mice | Cardiomyopathy (Laminopathy) | 1 mg/kg | Intraperitoneal (IP) | Not specified | [9] |
| IMG-7289 | Jak2V617F mice | Myeloproliferative Neoplasms (MPN) | 45 mg/kg | Per day (route not specified) | Once daily | [10] |
Experimental Protocols
The following are generalized protocols for in vivo studies with LSD1 inhibitors, derived from methodologies reported in the literature. These should be adapted to the specific experimental needs.
Protocol 3.1: Preparation and Administration of LSD1 Inhibitors
Objective: To prepare and administer an LSD1 inhibitor to mice for in vivo efficacy studies.
Materials:
-
LSD1 inhibitor (e.g., GSK-LSD1, SP2509)
-
Vehicle (e.g., sterile saline, DMSO, Cremaphor, water)
-
Syringes and needles appropriate for the route of administration
-
Mouse scale
-
Experimental mice
Procedure:
-
Reconstitution: Dissolve the LSD1 inhibitor in a suitable vehicle. For example, GSK-LSD1 has been dissolved in water to create a stock solution and then diluted in sterile saline for injection.[5] SP2509 has been formulated in a solution of 20% Cremaphor, 20% DMSO, and 60% sterile water.[7] It is critical to determine the solubility and stability of your specific inhibitor.
-
Dosage Calculation: Calculate the volume of the drug solution to be administered based on the mouse's body weight and the desired dose (mg/kg).
-
Administration:
-
Intraperitoneal (IP) Injection: This is a common route for administering LSD1 inhibitors.[5][7][9] Gently restrain the mouse and inject the calculated volume into the peritoneal cavity.
-
Oral Gavage: If the inhibitor is orally bioavailable, this route can be used.
-
Other Routes: Depending on the experimental model and the properties of the inhibitor, other routes such as intravenous or subcutaneous injection may be considered.
-
-
Treatment Schedule: The frequency and duration of treatment will depend on the specific inhibitor's pharmacokinetics and the experimental design. Schedules can range from once daily for a few days to several times a week for multiple weeks.[5][7]
Protocol 3.2: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an LSD1 inhibitor in a mouse xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude, NSG)
-
Matrigel (optional)
-
Calipers
-
LSD1 inhibitor and vehicle
-
Surgical tools for tumor harvesting
Procedure:
-
Cell Preparation: Culture the cancer cells to be used for implantation. Harvest and resuspend the cells in a suitable medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the LSD1 inhibitor or vehicle to the respective groups according to the predetermined dosage and schedule (as in Protocol 3.1).
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and harvest the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualization of Pathways and Workflows
Diagram 4.1: Simplified Signaling Pathway of LSD1 Action
Caption: Simplified diagram of LSD1's role in gene regulation and its inhibition.
Diagram 4.2: Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study of an LSD1 inhibitor.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caloric restriction leads to druggable LSD1-dependent cancer stem cells expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Targeting the histone demethylase LSD1 prevents cardiomyopathy in a mouse model of laminopathy [jci.org]
- 10. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-21 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
No specific in vivo administration data for Lsd1-IN-21 has been published to date. The following application notes and protocols are based on a comprehensive review of animal studies involving other potent, brain-penetrant Lysine-Specific Demethylase 1 (LSD1) inhibitors. These protocols are intended to serve as a starting point for the development of a specific administration plan for this compound and should be adapted and optimized based on experimental needs and in-house validation.
Introduction to this compound
This compound (also known as compound 5a) is a potent and blood-brain barrier (BBB) penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an in vitro IC50 of 0.956 µM.[1][2] It has demonstrated significant anti-cancer activity in vitro against various cancer cell lines and exhibits anti-inflammatory properties by reducing the pro-inflammatory cytokine TNF-α.[1][2] LSD1 is a key epigenetic modifier that plays a crucial role in cell proliferation, differentiation, and tumorigenesis, making it an attractive therapeutic target.[3]
Quantitative Data Summary of LSD1 Inhibitors in Animal Studies
The following table summarizes the administration routes and dosages of various LSD1 inhibitors in mouse models, which can be used as a reference for designing studies with this compound.
| Inhibitor | Animal Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| GSK-LSD1 | Shank3+/ΔC mice (Autism model) | Intraperitoneal (i.p.) | 5 mg/kg | Once daily for 3 days | Not specified | [4] |
| ORY-1001 | Shank3+/ΔC mice (Autism model) | Intraperitoneal (i.p.) | 0.015 mg/kg | Once daily for 3 days | Not specified | [4] |
| SP2509 | Female athymic mice (ccRCC xenograft) | Intraperitoneal (i.p.) | 15 mg/kg | Daily for 4 weeks | 10% DMSO, 30% Cremophor, 60% sterile water | [5] |
| Unnamed Inhibitor | MFC xenograft mouse model | Oral gavage | Not specified (dose-dependent) | Daily for 14 days | Not specified | |
| OG-98 | Mouse model of AML | Oral gavage | Not specified | Not specified | Not specified | [6] |
| T-448 | ICR mice | Not specified | up to 10 mg/kg | 9-day repeated administration | Not specified | [7] |
| Corin | BRAF mutant colorectal cancer mouse model | Oral gavage | 20 mg/kg | Daily for 21 days | Not specified | [8] |
Experimental Protocols
Representative Protocol for Intraperitoneal (i.p.) Administration of a Novel LSD1 Inhibitor
This protocol is a general guideline based on the administration of other potent LSD1 inhibitors.
Materials:
-
This compound compound
-
Vehicle (e.g., 10% DMSO, 30% Cremophor, 60% sterile water; or Dimethyl sulfoxide (DMSO))
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
Procedure:
-
Dosing Solution Preparation:
-
Aseptically weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
In a sterile microcentrifuge tube, dissolve this compound in the chosen vehicle. For a vehicle containing DMSO and Cremophor, first dissolve the compound in DMSO, then add Cremophor and vortex thoroughly. Finally, add sterile water dropwise while vortexing to prevent precipitation.
-
The final concentration should be calculated to ensure the desired dose is administered in a suitable volume (typically 5-10 mL/kg for mice).
-
Prepare the dosing solution fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the dosing solution intraperitoneally.
-
Monitor the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of toxicity, distress, or changes in behavior according to the approved animal care and use protocol.
-
For efficacy studies, monitor tumor growth or other relevant endpoints as per the experimental design.
-
Representative Protocol for Oral Gavage (p.o.) Administration of a Novel LSD1 Inhibitor
Materials:
-
This compound compound
-
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Sterile gavage needles (flexible or rigid, appropriate size for the animal)
-
Sterile syringes
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
Procedure:
-
Dosing Solution Preparation:
-
Weigh the required amount of this compound.
-
In a sterile microcentrifuge tube, suspend or dissolve this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
The final concentration should allow for the desired dose to be administered in a typical oral gavage volume (e.g., 5-10 mL/kg for mice).
-
Prepare the dosing solution fresh daily and keep it well-suspended during the dosing procedure.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
Properly restrain the animal to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of discomfort, choking, or injury after the procedure.
-
Monitor for any adverse effects and experimental endpoints as described in the study protocol.
-
Visualizations
LSD1 Signaling Pathway
Caption: Mechanism of LSD1 and its inhibition by this compound.
Experimental Workflow for In Vivo Administration
Caption: A generalized workflow for in vivo studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-21 in Neurodegenerative Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-21 is a potent, blood-brain barrier (BBB) permeable inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in the pathogenesis of various diseases, including neurodegenerative disorders.[1][2][3] LSD1 modulates gene expression through demethylation of histone and non-histone proteins, and its dysregulation has been linked to neuroinflammation, impaired autophagy, and neuronal cell death, all hallmarks of neurodegenerative conditions like Alzheimer's disease.[4] this compound's ability to cross the BBB and its observed anti-inflammatory properties, such as the reduction of TNF-α, make it a valuable tool for investigating the therapeutic potential of LSD1 inhibition in the central nervous system (CNS).[1][5]
These application notes provide a comprehensive overview of this compound and detailed protocols for its use in in vitro and in vivo models relevant to neurodegenerative disease research. While specific data for this compound in neurodegenerative models is not yet extensively published, the following protocols have been adapted from established methodologies for other well-characterized LSD1 inhibitors, such as Vafidemstat (ORY-2001) and TAK-418.[6][7][8][9][10]
Data Presentation
Table 1: In Vitro Activity of this compound and Comparators
| Compound | Target | IC50 (µM) | Cell Line (Assay) | Key Findings | Reference |
| This compound | LSD1 | 0.956 | - (Enzymatic Assay) | Potent LSD1 inhibitor. | [1][5][11] |
| Cancer Cell Lines | GI50: 0.414 - 0.417 | HOP-62, OVCAR-4 (Antiproliferative) | Shows potent anti-cancer activity. | [1][5][11] | |
| Vafidemstat (ORY-2001) | LSD1/MAO-B | - | - | Brain penetrant, reduces neuroinflammation. | [3][6][7] |
| TAK-418 | LSD1 | 0.0029 | - (Enzymatic Assay) | Selective, brain penetrant, improves ASD-like behaviors in models. | [8][9] |
Table 2: In Vivo Data for LSD1 Inhibitors in Neurodegenerative Models
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Vafidemstat (ORY-2001) | SAMP8 Mice (Alzheimer's model) | 0.11 to 3.2 mg/kg/day in drinking water for 2-4 months | Restored novel object recognition memory, reduced aggressiveness. | [6][7] |
| TAK-418 | VPA-induced rat model (Autism) | 1 mg/kg, p.o., once daily for 14 days | Ameliorated ASD-like behaviors. | [8][9] |
| TAK-418 | NMDA receptor hypofunction mice | 0.3 and 1 mg/kg, p.o., for 2 weeks | Ameliorated memory deficits. | [12] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Note: As this compound is a novel inhibitor, optimization of concentrations and incubation times is recommended for each specific cell line and experimental setup. The following protocols provide a starting point based on its known properties and data from similar compounds.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
This compound
-
SH-SY5Y cells (or other relevant neuronal cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. A vehicle control (DMSO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for LSD1 Target Engagement
This protocol is to assess the ability of this compound to increase the methylation of H3K4 (a direct target of LSD1) in neuronal cells.
Materials:
-
This compound
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture neuronal cells to 70-80% confluency.
-
Treat cells with this compound at a concentration around its IC50 (e.g., 1 µM, with a range of 0.5 µM to 5 µM for optimization) for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 as a loading control.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
Protocol 3: TNF-α Measurement by ELISA
This protocol is to quantify the anti-inflammatory effect of this compound by measuring the secretion of TNF-α from microglia or other immune cells of the CNS.
Materials:
-
This compound
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Mouse or human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate microglial cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an LPS-only control.
-
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the collected supernatants and standards to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody, a substrate, and a stop solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of TNF-α in each sample.
Protocol 4: Suggested In Vivo Study in a Mouse Model of Alzheimer's Disease
This protocol provides a framework for evaluating the therapeutic potential of this compound in the SAMP8 mouse model, which exhibits age-related learning and memory deficits.
Animal Model:
-
Senescence-Accelerated Mouse Prone 8 (SAMP8) mice (e.g., 6 months of age at the start of treatment).
-
Age-matched SAMR1 mice as a control strain.
Treatment:
-
Based on data from similar compounds, a starting dose for this compound could be in the range of 0.5 - 5 mg/kg/day.[6][12]
-
The compound can be administered orally (e.g., in drinking water, by oral gavage, or in formulated chow).
-
Treatment duration could be 1-3 months.
Experimental Groups:
-
SAMR1 control mice with vehicle treatment.
-
SAMP8 mice with vehicle treatment.
-
SAMP8 mice with this compound treatment.
Assessments:
-
Behavioral Testing (e.g., Novel Object Recognition Test - NORT):
-
Habituation: Allow mice to explore an empty arena.
-
Training: Place two identical objects in the arena and allow the mouse to explore for a set time.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and record the time spent exploring each object.
-
Analysis: A higher discrimination index (time with novel object / total exploration time) indicates better memory.
-
-
Post-mortem Brain Tissue Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Analyze markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic density (e.g., synaptophysin) in the hippocampus and cortex.
-
Western Blot: Analyze levels of LSD1, H3K4me2, and inflammatory markers in brain homogenates.
-
RT-qPCR: Analyze the expression of genes related to neuroinflammation, synaptic plasticity, and neuronal survival.
-
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize conditions for their specific experimental systems. The application of this compound in neurodegenerative disease models is a novel area of research, and these protocols are based on the compound's known characteristics and established methods for other LSD1 inhibitors.
References
- 1. Synthesis, biological evaluation and docking studies of methylene bearing cyanopyrimidine derivatives possessing a hydrazone moiety as potent Lysine specific demethylase-1 (LSD1) inhibitors: A promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine-specific demethylase LSD1 regulates autophagy in neuroblastoma through SESN2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of KDM1A with vafidemstat rescues memory deficit and behavioral alterations | PLOS One [journals.plos.org]
- 4. Biological and therapeutic role of LSD1 in Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Modulation of KDM1A with vafidemstat rescues memory deficit and behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lsd1-IN-21 solubility and stability issues
Welcome to the technical support center for Lsd1-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound 5a in some literature, is a potent and Blood-Brain Barrier (BBB) permeable inhibitor of Lysine-specific demethylase 1 (LSD1).[1][2] Its primary mechanism of action is the inhibition of the demethylase activity of the LSD1 enzyme, which plays a crucial role in transcriptional regulation. By inhibiting LSD1, this compound can modulate gene expression, leading to anti-inflammatory and anticancer effects.[1][2]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against the LSD1 enzyme is 0.956 µM.[1][2]
Q3: In what solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions or Cell Culture Media
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers and cell culture media. The final concentration of DMSO from the stock solution may not be sufficient to maintain its solubility.
-
Incorrect pH: The pH of the buffer or medium can affect the ionization state and solubility of the compound.
-
Temperature Effects: A decrease in temperature can lead to the precipitation of a compound that was dissolved at a higher temperature.
Solutions:
-
Optimize Final DMSO Concentration: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity to cells (typically <0.5%), a slightly higher but non-toxic concentration might be necessary to maintain solubility. A dose-response curve for DMSO toxicity on your specific cell line is recommended.
-
Use of Surfactants or Co-solvents: For in vivo studies, co-solvents such as PEG400 and Tween-20 have been used to formulate other LSD1 inhibitors.[3] A similar approach could be tested for this compound, though careful optimization and vehicle control experiments are essential.
-
pH Adjustment: Test the solubility of this compound in a small range of physiologically relevant pH values to identify the optimal pH for your experiment.
-
Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.
-
Fresh Preparation: Prepare working solutions fresh from a DMSO stock just before each experiment to minimize the chances of precipitation over time.
Issue 2: Lack of Expected Biological Activity
Possible Causes:
-
Compound Degradation: this compound may be unstable under certain experimental conditions, such as prolonged exposure to light, high temperatures, or repeated freeze-thaw cycles.
-
Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions can lead to a final concentration that is too low to elicit a biological response.
-
Cell Line Insensitivity: The targeted pathway involving LSD1 may not be a critical driver in the chosen cell line, or the cells may have intrinsic resistance mechanisms.
-
Off-target Effects: At higher concentrations, small molecule inhibitors can exhibit off-target effects that may mask or counteract the expected biological outcome.
Solutions:
-
Proper Storage and Handling: Store the solid compound and DMSO stock solutions at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Verify Stock Solution Concentration: If possible, use analytical methods such as UV-Vis spectroscopy or HPLC to confirm the concentration of your stock solution.
-
Use a Positive Control: Include a known LSD1 inhibitor with a well-characterized effect in your cell line as a positive control to validate the experimental setup.
-
Cell Line Characterization: Confirm the expression and activity of LSD1 in your cell line of interest.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration and to identify potential toxic or off-target effects at higher doses.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (LSD1) | 0.956 µM | [1][2] |
| GI50 (HOP-62 cell line) | 0.414 µM | [1][2] |
| GI50 (OVCAR-4 cell line) | 0.417 µM | [1][2] |
| Solubility in DMSO | 10 mM |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Seed your cells of interest in a suitable multi-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Allow the cells to adhere and resume growth for 24 hours before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (e.g., ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Endpoint Analysis:
-
Perform the desired endpoint assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay, or analysis of protein/gene expression by Western blot or qPCR.
-
In Vivo Formulation (Example for another LSD1 inhibitor)
Please note: This is an example formulation used for a different LSD1 inhibitor (SP2509) and may require significant optimization for this compound.
-
Formulation: 10% DMSO, 30% Cremophor, 60% sterile water.[4]
-
Administration: Daily intraperitoneal injection.[4]
-
Important Considerations:
-
The solubility and stability of this compound in this vehicle must be determined.
-
Vehicle control groups are essential in in vivo experiments.
-
The optimal dose and administration route for this compound need to be established through pharmacokinetic and pharmacodynamic studies.
-
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the signaling pathways in which LSD1 is involved and a general experimental workflow for testing this compound.
Caption: LSD1 in the context of the PI3K/Akt/mTOR signaling pathway.
Caption: LSD1's repressive role in the Notch signaling pathway.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, biological evaluation and docking studies of methylene bearing cyanopyrimidine derivatives possessing a hydrazone moiety as potent Lysine specific demethylase-1 (LSD1) inhibitors: A promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lsd1-IN-21, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, brain-penetrable inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 0.956 µM.[1] LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting LSD1, this compound can alter gene expression, leading to anti-cancer and anti-inflammatory effects.[1]
Q2: In which cell lines has this compound shown anti-cancer activity?
A2: this compound has demonstrated potent anti-cancer activity in non-small cell lung cancer (HOP-62) and ovarian cancer (OVCAR-4) cell lines, with GI50 values of 0.414 µM and 0.417 µM, respectively.[1]
Q3: What are the known off-target effects of LSD1 inhibitors?
A3: Due to the high similarity in the catalytic domains of LSD1 and monoamine oxidases (MAOs), some LSD1 inhibitors may also inhibit MAO-A and MAO-B.[2][3] It is recommended to perform selectivity assays if off-target effects are a concern in your experimental system. Additionally, some cellular responses to LSD1 inhibitors may be independent of their demethylase activity, suggesting effects on protein-protein interactions or other cellular processes.[2][4]
Q4: Why am I not observing a strong cytotoxic effect with this compound in my cancer cell line?
A4: The mechanism of action for many LSD1 inhibitors, particularly in hematological cancers like Acute Myeloid Leukemia (AML), is often through the induction of cellular differentiation rather than direct cytotoxicity.[3] Therefore, instead of a sharp decrease in cell viability, you might observe a more modest, cytostatic effect. It is advisable to assess differentiation markers, such as CD11b in AML cell lines, in addition to cell viability.[3]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Uneven cell seeding, edge effects in multi-well plates, or temperature gradients during incubation.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile media/PBS to minimize edge effects.
-
Allow plates to equilibrate to room temperature for approximately 30 minutes before adding reagents to minimize temperature gradients.[5][6]
-
Problem 2: No significant change in global H3K4me2 levels after treatment.
-
Possible Cause: The effect of LSD1 inhibition on histone methylation can be gene-specific rather than global.
-
Troubleshooting Steps:
-
Instead of a Western blot for total H3K4me2, consider performing Chromatin Immunoprecipitation (ChIP) followed by qPCR for specific gene promoters known to be regulated by LSD1 in your cell type.
-
Problem 3: The observed cellular effect does not correlate with the enzymatic inhibition of LSD1.
-
Possible Cause: this compound, like other LSD1 inhibitors, may have functions independent of its catalytic activity, such as disrupting protein-protein interactions. LSD1 is known to act as a scaffold protein in larger complexes.
-
Troubleshooting Steps:
-
Investigate the effect of the inhibitor on the interaction of LSD1 with its known binding partners (e.g., CoREST, GFI1) using techniques like co-immunoprecipitation.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 0.956 µM | LSD1 Enzyme | [1] |
| GI50 | 0.414 µM | HOP-62 (Non-Small Cell Lung Cancer) | [1] |
| GI50 | 0.417 µM | OVCAR-4 (Ovarian Cancer) | [1] |
Table 2: Comparative In Vitro Activity of Other LSD1 Inhibitors
| Compound | IC50/EC50 | Cell Line | Assay | Reference |
| GSK2879552 | ~10-100 nM | Various AML cell lines | Proliferation (CellTiter-Glo) | [7] |
| ORY-1001 | 18 nM | LSD1 Enzyme | HTRF | [8] |
| SP-2509 | 13 nM | LSD1 Enzyme | - | [4] |
| CC-90011 | 0.23 nM | LSD1 Enzyme | HTRF | [9] |
| CC-90011 | 0.59 nM | Kasumi-1 (AML) | Proliferation (CellTiter-Glo) | [9] |
| CC-90011 | 2.79 nM | H1417 (SCLC) | Proliferation (CellTiter-Glo) | [9] |
Experimental Protocols
Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the Promega technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[4][6][10][11]
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
Mammalian cells in culture medium.
-
This compound or other test compounds.
-
CellTiter-Glo® Reagent.
Procedure:
-
Seed cells in opaque-walled multi-well plates at a density optimized for your cell line and experiment duration. Include wells with medium only for background measurements.
-
Incubate the plates for a predetermined time to allow for cell attachment and growth.
-
Treat the cells with a serial dilution of this compound or your test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5][6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Record luminescence using a plate reader.
Flow Cytometry for CD11b Differentiation Marker
This protocol is a general guideline for staining for the myeloid differentiation marker CD11b.
Materials:
-
Cells treated with this compound or vehicle control.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated anti-CD11b antibody.
-
Isotype control antibody.
-
Flow cytometer.
Procedure:
-
Harvest the treated and control cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of approximately 1x10^6 cells/100 µL.
-
Add the anti-CD11b antibody or the isotype control to the respective cell suspensions.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Analyze the samples on a flow cytometer.
Signaling Pathways and Experimental Workflows
Caption: LSD1's role in key cancer-related signaling pathways.
Caption: A typical experimental workflow for assessing this compound toxicity.
References
- 1. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. OUH - Protocols [ous-research.no]
- 6. ch.promega.com [ch.promega.com]
- 7. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
troubleshooting Lsd1-IN-21 experimental variability
Welcome to the technical support center for Lsd1-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot variability when using this potent and blood-brain barrier-penetrant Lysine-Specific Demethylase 1 (LSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase.[1] LSD1 functions as an epigenetic modulator by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] By demethylating H3K4me1/2, a mark associated with active enhancers, LSD1 typically represses gene transcription. Conversely, by demethylating H3K9me1/2, a repressive mark, it can activate gene expression.[2][3] LSD1's activity is often dependent on its association with corepressor complexes like CoREST.[4][5][6] Beyond its catalytic role, LSD1 can also function as a scaffold protein, influencing protein-protein interactions.[3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The reported IC50 of this compound is 0.956 µM.[1] For initial cell-based assays, a concentration range of 0.1 µM to 10 µM is a reasonable starting point. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at 10 mM. For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Q4: I am observing high variability between my experimental replicates. What are the common causes?
A4: Experimental variability in cell-based assays can arise from several sources. These include inconsistencies in cell culture conditions such as cell density at the time of treatment, passage number, and potential mycoplasma contamination. Pipetting errors and the stability of the compound in your cell culture medium can also contribute to variability. Ensure that your cell line has been recently authenticated.
Q5: My results are not consistent with published data. What should I check?
A5: Discrepancies with published data can be due to differences in experimental conditions. Key factors to verify include:
-
Cell Line: Ensure you are using the same cell line and that it has not undergone significant genetic drift.
-
Compound Quality: Verify the purity and integrity of your this compound lot.
-
Experimental Protocol: Compare your protocol (cell seeding density, treatment duration, assay method) with the published methodology.
-
Readout Sensitivity: The sensitivity of your assay may differ, leading to variations in observed potency.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity Observed
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Incorrect Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the effective concentration for your cell line. |
| Low Cell Permeability | While this compound is reported to be BBB-penetrant, permeability can vary between cell lines. Consider using a cell line with known sensitivity or performing a cellular uptake assay. |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance mechanisms. This could be due to low LSD1 expression or mutations in LSD1 or downstream effectors. Confirm LSD1 expression in your cell line via Western blot or qPCR. |
| Assay Interference | The compound may interfere with your assay readout (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, including the compound in a cell-free assay system. |
Issue 2: High Cell Toxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Reduce the concentration of this compound. The optimal concentration should inhibit LSD1 activity without causing excessive, non-specific cell death. |
| Off-Target Inhibition | At higher concentrations, this compound may inhibit other amine oxidases or kinases. Consider using a structurally distinct LSD1 inhibitor as a control to confirm that the observed phenotype is due to LSD1 inhibition. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. |
| Scaffolding vs. Catalytic Effects | LSD1 has non-catalytic scaffolding functions. The observed phenotype may be independent of its demethylase activity. This can be investigated using catalytically inactive LSD1 mutants. |
Data Presentation
Table 1: Potency of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 | 0.956 µM | Not specified | [1] |
| GI50 | 0.414 µM | HOP-62 (Non-Small Cell Lung Cancer) | [1] |
| GI50 | 0.417 µM | OVCAR-4 (Ovarian Cancer) | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₅O₂S |
| Molecular Weight | 447.55 |
| Solubility | 10 mM in DMSO |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general framework. Optimization of cell number, inhibitor concentration, and incubation time is recommended for each specific cell line and assay.
-
Cell Seeding:
-
Culture cells in appropriate growth medium to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Assay Readout:
-
Perform the desired assay to measure the experimental endpoint (e.g., cell viability, proliferation, gene expression, or protein levels).
-
For viability assays (e.g., MTT, CellTiter-Glo®), follow the manufacturer's instructions.
-
For downstream analysis like Western blotting or qPCR, wash the cells with PBS and lyse them according to the appropriate protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 or GI50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the LSD1/CoREST histone demethylase bound to its nucleosome substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: Expanding Functions in Stem Cells and Differentiation [mdpi.com]
Lsd1-IN-21 In Vivo Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Lsd1-IN-21 in in vivo studies, this technical support center provides essential guidance, troubleshooting, and detailed protocols. While specific in vivo administration details for this compound are not publicly available in the cited literature, this guide draws upon extensive data from other well-characterized LSD1 inhibitors to provide robust best practices and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in preparing this compound for in vivo administration?
A: The critical first step is to determine the optimal solvent for this compound that is also biocompatible for the chosen route of administration. Based on the cyanopyrimidine-hydrazone structure, initial solubility screening in common biocompatible solvents such as DMSO, ethanol, and PEG400 is recommended. The goal is to achieve a clear solution at the desired stock concentration.
Q2: How do I choose an appropriate vehicle for in vivo delivery?
A: The choice of vehicle depends on the administration route and the solubility of this compound. For intraperitoneal (i.p.) or intravenous (i.v.) injections, a common vehicle for similar small molecule inhibitors is a mixture of DMSO, PEG400, and saline or water. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose is often used. It is crucial to perform a vehicle toxicity study in a small cohort of animals before commencing the main experiment.
Q3: What are the potential on-target and off-target toxicities of LSD1 inhibitors?
A: On-target toxicities can include effects on hematopoietic cells, leading to thrombocytopenia and neutropenia, as LSD1 is involved in hematopoiesis. Off-target effects are compound-specific. For some LSD1 inhibitors, testicular toxicity has been observed.[1] Close monitoring of animal health, including body weight, complete blood counts (CBCs), and regular observation for any signs of distress, is essential.
Q4: My in vivo experiment with this compound is not showing the expected efficacy. What are the possible reasons?
A: Several factors could contribute to a lack of efficacy:
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. Consider evaluating different administration routes or formulation strategies.
-
Inadequate Dosing: The administered dose may be too low to achieve a therapeutic effect. A dose-response study is recommended.
-
Compound Instability: this compound might be rapidly metabolized in vivo. Pharmacokinetic studies can help determine the compound's half-life.
-
Target Engagement: Confirm that this compound is inhibiting LSD1 in the target tissue by measuring downstream markers, such as an increase in H3K4me2 levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer | The compound has low aqueous solubility. | Increase the percentage of co-solvents like PEG400 or use a surfactant such as Tween 80. Sonication can also aid in dissolution. |
| Adverse effects observed in the vehicle control group (e.g., weight loss, irritation at the injection site) | The chosen vehicle is toxic at the administered volume or concentration. | Reduce the concentration of organic solvents like DMSO. Test alternative, better-tolerated vehicles. Ensure the pH of the final formulation is close to neutral. |
| High variability in tumor growth inhibition between animals | Inconsistent dosing, tumor heterogeneity, or variable drug metabolism. | Ensure accurate and consistent administration of the inhibitor. Increase the number of animals per group to improve statistical power. |
| No significant change in histone methylation marks (H3K4me2) in tumor tissue post-treatment | Insufficient drug concentration at the tumor site or rapid drug clearance. | Perform a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug exposure with target modulation. Consider increasing the dose or dosing frequency. |
Quantitative Data for Selected LSD1 Inhibitors
The following table summarizes in vivo data for other LSD1 inhibitors, which can serve as a reference for designing studies with this compound.
| Inhibitor | Animal Model | Dose | Administration Route | Key In Vivo Findings | Reference |
| GSK-LSD1 | Shank3+/ΔC mice (Autism model) | 5 mg/kg | i.p. | Rescued social deficits and synaptic function. | [2] |
| ORY-1001 | Shank3+/ΔC mice (Autism model) | 0.015 mg/kg | i.p. | Improved sociability. | [2] |
| SP2509 | 786-O and CAKI-1 xenograft mice (Renal cancer) | 15 mg/kg | i.p. | Suppressed tumor growth. | [3] |
| RN-1 | Sickle cell disease mouse model | Not specified | Not specified | Induced fetal hemoglobin synthesis and reduced disease pathology. | |
| NCL1 | Male C57BL/6J mice (Toxicity study) | 1.0 mg/kg and 3.0 mg/kg | Not specified | High dose caused abnormal seminiferous tubules and decreased testosterone. | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice) for tumor cell line implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a sterile, biocompatible vehicle.
-
Administer the compound and vehicle control via the chosen route (e.g., i.p. injection or oral gavage) at the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe animals daily for any signs of toxicity or distress.
-
-
Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and other relevant organs for pharmacodynamic and histopathological analysis.
Protocol for Assessing In Vivo Toxicity
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain and sex as in the efficacy study.
-
Dosing Regimen: Administer this compound at multiple dose levels, including the therapeutic dose and higher doses, following the same schedule as the efficacy study. Include a vehicle control group.
-
Clinical Observations:
-
Record body weights daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).
-
-
Blood Collection: Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy. Collect major organs (liver, spleen, kidney, heart, lungs, etc.) for histopathological examination by a qualified pathologist.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LSD1-mediated histone demethylation and its effect on gene transcription.
Caption: The signaling pathway of LSD1, p53, and p21 in cell cycle regulation.
Caption: A general experimental workflow for in vivo efficacy studies of this compound.
References
Technical Support Center: Improving Lsd1-IN-21 Efficacy in Resistant Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Lsd1-IN-21, particularly in the context of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation.[1] LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active enhancers and promoters.[2][3] By removing these methyl groups, LSD1 generally acts as a transcriptional repressor, often as part of larger corepressor complexes like CoREST.[4] this compound, by inhibiting this enzymatic activity, leads to an accumulation of H3K4me1/2 at target gene loci, thereby derepressing the expression of tumor suppressor genes and differentiation-associated genes.[2][5]
Q2: My cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to LSD1 inhibitors like this compound can be both intrinsic and acquired. A primary mechanism of resistance, particularly in small cell lung cancer (SCLC), is the transition to a TEAD4-driven mesenchymal-like transcriptional state. This involves an epigenetic reprogramming that bypasses the neuroendocrine differentiation state that is typically sensitive to LSD1 inhibition.
Other potential mechanisms of resistance can include:
-
Alterations in LSD1 itself: While not commonly reported, mutations in the KDM1A gene (encoding LSD1) could potentially alter drug binding.
-
Activation of bypass signaling pathways: Upregulation of alternative pathways that promote cell survival and proliferation can compensate for the effects of LSD1 inhibition.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of this compound.
-
Non-demethylase scaffolding functions of LSD1: In some contexts, the structural role of LSD1 in protein complexes may be more critical than its enzymatic activity. Resistance could arise if the inhibitor does not effectively disrupt these scaffolding functions.[6]
Q3: How can I determine if my resistant cells have a mesenchymal phenotype?
You can assess the mesenchymal phenotype of your resistant cells through several methods:
-
Western Blot Analysis: Probe for key mesenchymal markers such as Vimentin, N-cadherin, and SNAIL, and a decrease in epithelial markers like E-cadherin. Concurrently, assess the expression of TEAD4.
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes associated with the epithelial-mesenchymal transition (EMT) and TEAD4.
-
Immunofluorescence: Visualize the expression and localization of mesenchymal and epithelial markers within the cells.
-
Morphological Assessment: Observe changes in cell morphology. Mesenchymal cells typically exhibit a more elongated, spindle-like shape compared to the cobblestone appearance of epithelial cells.
Q4: What are the most promising combination strategies to overcome this compound resistance?
Several combination strategies have shown promise in preclinical models to enhance the efficacy of LSD1 inhibitors and overcome resistance:
-
All-trans Retinoic Acid (ATRA): In acute myeloid leukemia (AML), combining LSD1 inhibitors with ATRA has been shown to synergistically induce differentiation and apoptosis in both sensitive and resistant cell lines.[7][8][9][10] This combination can restore ATRA responsiveness in non-APL AML.[7][9]
-
Histone Deacetylase (HDAC) Inhibitors: Since LSD1 often functions within a complex containing HDACs, dual inhibition can lead to a more profound reactivation of silenced tumor suppressor genes.[4][11][12][13] This combination has shown synergistic growth inhibition in various cancers, including breast cancer and glioblastoma.[11][13]
-
Immunotherapy (PD-1/PD-L1 inhibitors): LSD1 inhibition has been shown to upregulate the expression of PD-L1 on tumor cells and enhance anti-tumor immunity.[14][15][16][17] Combining this compound with immune checkpoint blockers may therefore convert "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing.[14][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no effect of this compound on cell viability. | Cell line is intrinsically resistant. | 1. Characterize the cell line: Perform Western blot or qPCR for neuroendocrine vs. mesenchymal markers. If mesenchymal, consider combination therapies. 2. Confirm LSD1 expression: Ensure the target protein is present in your cell line. |
| Acquired resistance has developed. | 1. Generate resistant cell line: Culture cells in the continuous presence of increasing concentrations of this compound. 2. Investigate resistance mechanisms: Analyze for mesenchymal transition (as described in FAQ Q3). 3. Test combination therapies: Evaluate the synergy of this compound with ATRA, HDAC inhibitors, or other targeted agents based on the cancer type. | |
| Incorrect drug concentration or instability. | 1. Perform a dose-response curve: Determine the IC50 of this compound in your sensitive cell line to ensure you are using an appropriate concentration range. 2. Check drug stability: Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | 1. Standardize cell passage number: Use cells within a consistent and low passage number range. 2. Ensure consistent cell density: Seed cells at the same density for all experiments. 3. Monitor for contamination: Regularly check for mycoplasma and other contaminants. |
| Reagent variability. | 1. Use consistent lots of reagents: If possible, use the same lot of this compound, antibodies, and other key reagents for a set of experiments. 2. Validate antibodies: Ensure your antibodies are specific and provide a consistent signal. | |
| No increase in H3K4me2 levels after this compound treatment. | Ineffective drug concentration or short incubation time. | 1. Increase drug concentration and/or incubation time: Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in histone methylation. 2. Confirm LSD1 target engagement: If available, use a cellular thermal shift assay (CETSA) to confirm that this compound is binding to LSD1 in your cells. |
| Cellular context. | In some contexts, the effect of LSD1 inhibition on global H3K4me2 levels may be modest, with more pronounced changes at specific gene loci.[2][18] Consider performing Chromatin Immunoprecipitation (ChIP) to assess H3K4me2 levels at specific gene promoters of interest. |
Quantitative Data Summary
The following tables summarize representative IC50 values for LSD1 inhibitors in various cancer cell lines. Note that specific IC50 values for this compound are not widely reported in the literature; therefore, data for other well-characterized LSD1 inhibitors are provided as a reference. Researchers are encouraged to determine the specific IC50 of this compound in their cell lines of interest using the provided protocols.
Table 1: IC50 Values of LSD1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | LSD1 Inhibitor | IC50 (nM) | Reference |
| MKL-1 | Merkel Cell Carcinoma | GSK-LSD1 | ~10 | N/A |
| PeTa | Merkel Cell Carcinoma | GSK-LSD1 | ~10 | N/A |
| WaGa | Merkel Cell Carcinoma | ORY-1001 | ~10 | N/A |
| MS-1 | Merkel Cell Carcinoma | ORY-1001 | ~10 | N/A |
| HCT-116 | Colorectal Cancer | Dual LSD1/HDAC inhibitor (Compound 2) | 495 | [19] |
| MCF7 | Breast Cancer | RN-1 | ~100,000-200,000 | [20][21] |
| SKOV3 | Ovarian Cancer | S2101 | ~100,000-200,000 | [20][21] |
| A2780 | Ovarian Cancer | RN-1 | ~100,000-200,000 | [20][21] |
Table 2: Combination Effects of LSD1 Inhibitors with Other Agents
| Cell Line | Cancer Type | Combination | Effect | Reference |
| AML cell lines | Acute Myeloid Leukemia | GSK2879552 + ATRA | Synergistic cytotoxicity and differentiation | [8] |
| MDA-MB-231 | Breast Cancer | Pargyline + SAHA (HDACi) | Synergistic growth inhibition | [11] |
| HCT-116 | Colorectal Cancer | Tranylcypromine + SAHA (HDACi) | Synergistic decrease in cell viability (GI50 = 978 nM) | [19] |
| TC-1 | Cervical Cancer | ORY-1001 + anti-CD47/PD-L1 mAb | Significantly inhibited tumor growth | [17] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound alone or in combination with a fixed concentration of a second agent (e.g., ATRA, HDAC inhibitor). Include a vehicle-only control. Incubate for 48-72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis in software such as GraphPad Prism.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound and/or other compounds for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-LSD1
-
Anti-H3K4me2
-
Anti-TEAD4
-
Anti-Vimentin
-
Anti-E-cadherin
-
Anti-β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with this compound or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against H3K4me2 or a negative control IgG.
-
Washing and Elution: Capture the antibody-chromatin complexes with protein A/G beads. Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of genes of interest to determine the enrichment of H3K4me2.
Visualizations
Caption: Mechanism of action of this compound.
Caption: TEAD4-driven resistance to this compound.
Caption: Workflow for evaluating this compound efficacy.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Responsiveness to All-trans Retinoic Acid Is Potentiated by LSD1 Inhibition and Associated with a Quiescent Transcriptome in Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crosstalk between lysine-specific demethylase 1 (LSD1) and histone deacetylases mediates antineoplastic efficacy of HDAC inhibitors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual LSD1 and HDAC Inhibition for Cancer Therapy - Melissa Singh [grantome.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. LSD1 silencing contributes to enhanced efficacy of anti-CD47/PD-L1 immunotherapy in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]
- 19. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Lsd1-IN-21 and Other LSD1 Inhibitors
Disclaimer: Information regarding the specific treatment duration and scheduling for Lsd1-IN-21 is limited in publicly available literature. The following guidance is based on preclinical studies of other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors. Researchers should use this information as a starting point and perform their own optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for LSD1 inhibitors like this compound?
LSD1 (also known as KDM1A) is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4me1/2, a mark associated with active enhancers, LSD1 generally represses gene transcription.[3][4] Conversely, its activity on H3K9me1/2 can lead to transcriptional activation.[1] LSD1 is often part of larger protein complexes, such as CoREST and NuRD, which are essential for its activity on nucleosomal substrates.[1] LSD1 is overexpressed in various cancers, where it contributes to tumor progression by blocking cellular differentiation and promoting proliferation.[5][6] Inhibitors of LSD1 block its enzymatic activity, leading to an increase in H3K4 and H3K9 methylation, which in turn can reactivate silenced tumor suppressor genes, induce differentiation, and inhibit cancer cell growth.[4][7] this compound is a potent LSD1 inhibitor with an IC50 of 0.956 µM.[8]
Q2: How do I determine the optimal treatment duration and schedule for an LSD1 inhibitor in my in vitro experiments?
The optimal treatment duration and schedule for an LSD1 inhibitor in cell culture can vary depending on the cell line, the specific inhibitor, and the experimental endpoint. Here are some general steps to determine these parameters:
-
Start with a dose-response curve: To determine the IC50 or GI50 (concentration that inhibits 50% of growth), treat your cells with a range of inhibitor concentrations for a fixed period (e.g., 48, 72, or 96 hours).
-
Time-course experiment: Once the effective concentration range is known, perform a time-course experiment. Treat cells with a fixed concentration of the inhibitor (e.g., the IC50) and assess the desired biological effect at different time points (e.g., 24, 48, 72, 96 hours). This will help you understand how long it takes for the inhibitor to exert its effect.
-
Washout experiment: To determine if the effects of the inhibitor are reversible, you can treat the cells for a specific duration, then wash out the inhibitor and continue to monitor the cells.
For example, in studies with the reversible LSD1 inhibitor HCI-2509, effects on cell growth were observed after 48 hours of treatment.[7]
Q3: What are some common starting points for dosing and scheduling of LSD1 inhibitors in preclinical animal models?
Dosing and scheduling in animal models are highly dependent on the specific inhibitor's pharmacokinetic and pharmacodynamic properties. It is crucial to consult the literature for the specific compound you are using. For other LSD1 inhibitors, the following schedules have been reported:
-
GSK-LSD1: In a mouse model of autism, GSK-LSD1 was administered once daily for three consecutive days at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[9]
-
ORY-1001: In the same autism mouse model, ORY-1001 was given once daily for three days at 0.015 mg/kg (i.p.).[9]
-
SP2509: In a clear cell renal cell carcinoma mouse model, SP2509 was administered at 15 mg/kg for 4 weeks.[10]
Q4: What are the expected molecular changes following treatment with an LSD1 inhibitor?
Treatment with an LSD1 inhibitor is expected to lead to an increase in the global levels of H3K4me1 and H3K4me2.[4] This can be assessed by western blotting or chromatin immunoprecipitation (ChIP). For instance, treatment of epidermal progenitor cells with GSK-LSD1 led to a global increase of 15% in H3K4 monomethylated regions and approximately 6% in H3K4 dimethylated regions.[4] Consequently, changes in the expression of downstream target genes are also expected.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability or proliferation. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Treatment duration is too short. | Conduct a time-course experiment to identify the necessary treatment duration. | |
| Cell line is resistant to LSD1 inhibition. | Confirm LSD1 expression in your cell line. Consider using a combination therapy approach. | |
| High toxicity observed in animal models. | The dose is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| The administration route is not optimal. | Explore different administration routes (e.g., oral gavage, subcutaneous injection). | |
| Inconsistent results between experiments. | Instability of the inhibitor in solution. | Prepare fresh solutions of the inhibitor for each experiment. Check the manufacturer's recommendations for storage and handling. |
| Variability in experimental conditions. | Ensure consistent cell passage numbers, seeding densities, and treatment conditions. |
Quantitative Data Summary
Table 1: In Vitro Potency of Various LSD1 Inhibitors
| Inhibitor | IC50 / GI50 | Cell Line(s) | Reference |
| This compound | IC50: 0.956 µM | - | [8] |
| This compound | GI50: 0.414 µM | HOP-62 | [8] |
| This compound | GI50: 0.417 µM | OVCAR-4 | [8] |
| GSK-LSD1 | IC50: 16 nM | - | [9] |
| ORY-1001 | IC50: 18 nM | - | [5][9] |
| HCI-2509 | IC50: 0.3 - 5 µM | Lung adenocarcinoma cell lines | [7] |
Table 2: Preclinical Dosing and Scheduling of LSD1 Inhibitors
| Inhibitor | Animal Model | Dose | Route of Administration | Schedule | Reference |
| GSK-LSD1 | Shank3+/ΔC mice | 5 mg/kg | i.p. | Once daily for 3 days | [9] |
| ORY-1001 | Shank3+/ΔC mice | 0.015 mg/kg | i.p. | Once daily for 3 days | [9] |
| SP2509 | Athymic mice with 786-O and CAKI-1 xenografts | 15 mg/kg | - | For 4 weeks | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (General)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the LSD1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50/GI50 value.
Protocol 2: Western Blot for Histone Marks
-
Cell Lysis: After treatment with the LSD1 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: LSD1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for LSD1 Inhibitor Testing.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-21 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lsd1-IN-21 in animal models. The information is intended for scientists and drug development professionals to help anticipate and mitigate potential side effects and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, blood-brain barrier-penetrating inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation of target genes, respectively.[2][3][4] By inhibiting LSD1, this compound can alter gene expression, which accounts for its anti-cancer and anti-inflammatory properties.[1] LSD1 is often part of larger protein complexes, such as the CoREST and NuRD complexes, which are crucial for its function on nucleosomal substrates.[5][6]
Q2: What are the potential side effects of this compound in animal models?
Direct and comprehensive in vivo toxicology data for this compound is limited in publicly available literature. However, based on studies with other LSD1 inhibitors, researchers should be aware of potential class-related side effects. The most commonly reported toxicities for LSD1 inhibitors affect the hematopoietic system. For instance, the inhibitor GSK2879552 has been associated with thrombocytopenia, neutropenia, and myelofibrosis in rats and dogs.[7] Similarly, CC-90011 has been linked to thrombocytopenia and neutropenia in clinical trials.[7] Another inhibitor, NCL1, has been shown to cause testicular toxicity in mice through the induction of apoptosis.[8] It is crucial to note that some LSD1 inhibitors have been reported to have no apparent toxicity in mouse models.[9][10] Therefore, careful monitoring of animal health is essential.
Q3: What are the known off-target effects of LSD1 inhibitors?
LSD1 shares structural homology with monoamine oxidases A and B (MAO-A and MAO-B).[11] While many newer LSD1 inhibitors are designed for selectivity, off-target inhibition of MAOs is a potential concern and can lead to neurological or other side effects. Some tool compounds have been noted to have very low activity and selectivity, suggesting their observed biological effects might be due to off-target interactions.[12]
Troubleshooting Guide
Issue 1: Unexpected Animal Morbidity or Weight Loss
-
Possible Cause: The dose of this compound may be too high, leading to on-target or off-target toxicity. Hematopoietic toxicity is a known class effect of LSD1 inhibitors.
-
Troubleshooting Steps:
-
Reduce the Dose: Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Monitor Hematological Parameters: Conduct complete blood counts (CBCs) at baseline and throughout the study to monitor for thrombocytopenia (low platelets) and neutropenia (low neutrophils).
-
Vehicle Control: Ensure that the vehicle used for drug formulation is not causing toxicity. Administer the vehicle alone to a control group of animals.
-
Observe Animal Behavior: Closely monitor animals for signs of distress, such as lethargy, ruffled fur, and changes in food and water intake.
-
Issue 2: Lack of Efficacy in the Animal Model
-
Possible Cause 1: Poor Bioavailability or Suboptimal Dosing Regimen.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: If possible, conduct a PK study to determine the concentration of this compound in the plasma and target tissues over time. This will help optimize the dosing schedule and route of administration.
-
Formulation: The solubility and stability of this compound in the chosen vehicle are critical. For a similar inhibitor, SP2509, a formulation of 10% DMSO, 30% Cremaphor, and 60% sterile water has been used for intraperitoneal administration.[13]
-
Route of Administration: Consider alternative routes of administration (e.g., oral gavage, intravenous) that may improve bioavailability.
-
-
-
Possible Cause 2: The biological context of the animal model is not sensitive to LSD1 inhibition.
-
Troubleshooting Steps:
-
Target Engagement: Confirm that this compound is engaging its target in the tumor or tissue of interest. This can be assessed by measuring changes in histone methylation marks (e.g., an increase in H3K4me2) via Western blot or immunohistochemistry on tissue samples.
-
Biomarker Analysis: Investigate the expression of genes known to be regulated by LSD1 in your model system to confirm a biological response to the inhibitor.
-
-
Quantitative Data on Side Effects of LSD1 Inhibitors
Data presented below is for other LSD1 inhibitors and should be used as a guide for potential side effects of this compound, which should be determined empirically.
| Inhibitor | Animal Model | Dose | Observed Side Effects | Citation |
| GSK2879552 | Rat, Dog | Not specified | Severe but reversible thrombocytopenia, neutropenia, myelofibrosis. | [7] |
| CC-90011 | Human (Clinical Trial) | ≥ 40 mg | Most common grade 3/4 treatment-related adverse events were thrombocytopenia (16%) and neutropenia (8%). | [7] |
| NCL1 | Mouse | 3.0 mg/kg | Increased abnormal seminiferous tubules, cellular detachment, sloughing, and vacuolization in the testes. Reduced serum testosterone. | [8] |
Experimental Protocols
Key Experiment: In Vivo Administration of an LSD1 Inhibitor in a Xenograft Mouse Model
This protocol is adapted from a study using the LSD1 inhibitor SP2509 and can be used as a starting point for this compound, with the understanding that optimization will be necessary.[13]
1. Animal Model:
-
Female athymic nude mice, 4-6 weeks old.
-
Allow a one-week acclimatization period.
2. Cell Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
3. This compound Formulation and Administration:
-
Vehicle Preparation: Prepare a sterile vehicle solution. A commonly used vehicle for similar compounds is 10% DMSO, 30% Cremophor, and 60% sterile water.[13]
-
This compound Solution: Dissolve this compound in the vehicle to the desired concentration. Ensure complete dissolution.
-
Administration: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into control and treatment groups. Administer this compound or vehicle via intraperitoneal (IP) injection daily. Dosing will need to be optimized, but a starting point could be in the range of 15-25 mg/kg, based on other small molecule inhibitors.
4. Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity.
-
At the end of the study, collect blood for CBC analysis and harvest tumors and other organs for pharmacodynamic and histological analysis.
Visualizations
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-21 batch-to-batch consistency verification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the batch-to-batch consistency of Lsd1-IN-21, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). Consistent inhibitor quality is paramount for reproducible and reliable experimental outcomes. This guide offers troubleshooting advice and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), with a reported IC50 of 0.956 µM.[1] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting LSD1, this compound prevents the demethylation of these key histone marks, leading to alterations in gene expression. This activity gives this compound potential as an anti-cancer and anti-inflammatory agent.[1]
Q2: Why is batch-to-batch consistency of this compound important?
Q3: What information should I look for on the Certificate of Analysis (CoA) for a new batch of this compound?
A Certificate of Analysis is a critical document that provides a summary of the quality control testing performed on a specific batch of a compound.[2][3][4] Key parameters to check on the CoA for this compound include:
-
Identity: Confirmation of the chemical structure, typically verified by methods like ¹H-NMR and Mass Spectrometry.
-
Purity: The percentage of the active compound, commonly determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Appearance: The physical state and color of the compound.
-
Solubility: Information on suitable solvents and concentrations.
-
Water Content: The amount of water present, often measured by Karl Fischer titration, which can affect the effective concentration.
-
Residual Solvents: The levels of any solvents remaining from the synthesis process.
Q4: My experimental results with a new batch of this compound are different from the previous batch. What should I do?
Refer to the "Troubleshooting Guide" section below for a systematic approach to identifying the source of the discrepancy. This will involve verifying the compound's identity, purity, and functional activity, as well as checking your experimental procedures.
Troubleshooting Guide
Inconsistent results between different batches of this compound can be frustrating. This guide provides a step-by-step approach to troubleshoot such issues.
Logical Flow for Troubleshooting Inconsistent this compound Activity
Caption: A logical workflow for troubleshooting inconsistent experimental results with different batches of this compound.
Troubleshooting Scenarios and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory effect in cellular assays. | 1. Degraded compound: Improper storage of stock solutions (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). 2. Lower purity/potency of the new batch: The actual concentration of the active compound is lower than stated. 3. Inaccurate stock concentration: Errors in weighing or dissolving the compound. 4. Cell line resistance: Development of resistance to the inhibitor over prolonged culture. | 1. Prepare fresh stock solutions from the powder. Aliquot and store at -80°C. 2. Perform analytical verification (HPLC, LC-MS) to confirm purity. Conduct a functional assay to determine the IC50 of the new batch. 3. Use a calibrated microbalance for weighing. Ensure complete dissolution of the compound. 4. Use a fresh vial of cells from a low-passage stock. |
| Increased off-target effects or cellular toxicity. | 1. Presence of impurities: The new batch may contain impurities with different biological activities. 2. Incorrect compound identity: The supplied compound may not be this compound. | 1. Analyze the purity and identify any major impurities using HPLC and LC-MS. 2. Verify the molecular weight and structure using LC-MS and ¹H-NMR. |
| Inconsistent IC50 values in in vitro assays. | 1. Batch-to-batch variation in potency. 2. Assay variability: Inconsistent enzyme/substrate concentrations, incubation times, or detection reagents. | 1. Perform a full dose-response curve for each new batch to determine its specific IC50. 2. Standardize the assay protocol. Include a known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control in each experiment. |
| Compound precipitates in cell culture media. | 1. Poor solubility: The final concentration in the media exceeds the solubility limit. 2. Interaction with media components: Some serum proteins or other components can cause precipitation. | 1. Check the recommended solvent and solubility on the CoA. Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and dilute it further in the media. 2. Test the solubility in a small volume of media before treating the entire experiment. |
Data Presentation: Batch-to-Batch Comparison
A crucial step in verifying a new batch of this compound is to compare its quality control data with that of a previous, validated batch.
Table 1: Example Certificate of Analysis Data for Two Batches of this compound
| Parameter | Specification | Batch A (Previous) | Batch B (New) |
| Appearance | White to off-white solid | Conforms | Conforms |
| Purity (HPLC) | ≥98.0% | 99.2% | 98.5% |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Conforms |
| Identity (MS) | [M+H]⁺ = 448.17 ± 0.5 | 448.15 | 448.16 |
| Water Content (KF) | ≤1.0% | 0.3% | 0.6% |
| Solubility | ≥20 mg/mL in DMSO | Conforms | Conforms |
Table 2: Functional Comparison of Two Batches of this compound
| Experiment | Batch A (Previous) | Batch B (New) |
| In Vitro LSD1 Inhibition (IC50) | 0.95 µM | 1.1 µM |
| Cellular H3K4me2 Increase (EC50) | 1.5 µM | 1.8 µM |
| Cell Viability Assay (GI50 in HOP-62 cells) | 0.41 µM | 0.45 µM |
Experimental Protocols
Here are detailed methodologies for key experiments to verify the consistency of this compound batches.
Analytical Verification
Workflow for Analytical Verification of this compound
Caption: A standard workflow for the analytical verification of a new batch of this compound.
a) Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the percentage purity of the this compound batch.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (typically around 254 nm).
-
Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
b) Identity Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight of this compound.
-
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent.
-
LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: The sample is injected into the LC-MS system. The mass spectrometer is set to scan for positive ions. The expected mass for this compound is [M+H]⁺ ≈ 448.17.
-
c) Accurate Concentration Determination by Quantitative NMR (qNMR)
-
Purpose: To determine the exact concentration of a prepared stock solution.[5][6][7][8][9]
-
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a ¹H-NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Analysis: Integrate a well-resolved peak of this compound and a peak from the internal standard. The concentration of this compound can be calculated based on the known concentration of the internal standard and the integral values.
-
Functional Verification
a) In Vitro LSD1 Activity Assay (Fluorometric)
-
Purpose: To determine the IC50 value of the this compound batch against purified LSD1 enzyme.
-
Methodology: This protocol is based on commercially available kits.[10][11][12]
-
Reagents: Recombinant human LSD1 enzyme, a di-methylated histone H3K4 peptide substrate, a specific antibody for the demethylated product, and a fluorescently labeled secondary antibody.
-
Procedure:
-
Coat a 96-well plate with the H3K4me2 substrate.
-
Add LSD1 enzyme and varying concentrations of this compound to the wells. Incubate to allow the demethylation reaction to occur.
-
Wash the wells and add the primary antibody that recognizes the demethylated H3K4 product.
-
Wash and add the fluorescently labeled secondary antibody.
-
Read the fluorescence on a plate reader.
-
-
Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
b) Cellular Assay: Western Blot for H3K4me2 Levels
-
Purpose: To confirm that this compound increases the levels of the H3K4me2 mark in cells, a direct downstream target of LSD1.
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., a cancer cell line known to be sensitive to LSD1 inhibition) and allow them to adhere.
-
Treatment: Treat the cells with a dose-range of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.
-
Western Blot:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K4me2.
-
Use an antibody for total Histone H3 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for H3K4me2 and normalize to the total H3 signal. An increase in the H3K4me2/Total H3 ratio with increasing concentrations of this compound confirms its intracellular activity.
-
LSD1 Signaling Pathway and Point of Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Certificate of Analysis (CoA) - Evidentic GmbH [evidentic.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. epigentek.com [epigentek.com]
- 11. epigentek.com [epigentek.com]
- 12. LSD1 Activity/Inhibition Assay Kit (Colorimetric) (KA1525) by Novus, Part of Bio-Techne [bio-techne.com]
Validation & Comparative
Validating Lsd1-IN-21 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Lsd1-IN-21, a Lysine-Specific Demethylase 1 (LSD1) inhibitor. We will explore its performance in context with other widely used LSD1 inhibitors and provide detailed experimental data and protocols to aid in the design and interpretation of your studies.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation. It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to either gene repression or activation depending on the genomic context and associated protein complexes.[1][2] LSD1 is overexpressed in various cancers, making it an attractive therapeutic target.[1][2][3]
This compound is a tool compound used to study the biological functions of LSD1. Validating that this compound effectively engages its target in a cellular context is critical for interpreting experimental results. This guide outlines key assays to confirm target engagement and compares this compound with other prominent LSD1 inhibitors.
LSD1 Signaling Pathway
LSD1 functions within large multiprotein complexes, most notably the CoREST and NuRD complexes, to regulate gene expression. Its activity is intertwined with other epigenetic modifiers and transcription factors.
Figure 1: Simplified LSD1 signaling pathway and the inhibitory action of this compound.
Comparison of LSD1 Inhibitors
Several small molecule inhibitors of LSD1 have been developed, ranging from tool compounds for research to clinical candidates. This section compares this compound with other notable inhibitors. While direct comparative cellular data for this compound is limited in the public domain, we can infer its expected performance based on the known activities of other potent LSD1 inhibitors.
| Inhibitor | Type | LSD1 IC50 (nM) | Cell Viability IC50 (nM) | Key Features |
| This compound | Tool Compound | Data not available | Data not available | Potent LSD1 inhibitor, used for in vitro and in vivo studies. |
| Iadademstat (ORY-1001) | Irreversible, Clinical | 18[1][3] | ~1 (in some AML cells)[1] | Highly potent and selective; in clinical trials for AML and solid tumors.[1][3] |
| Bomedemstat (IMG-7289) | Irreversible, Clinical | ~100-200[4] | ~10-100 (in some AML cells)[4] | In clinical trials for myelofibrosis and essential thrombocythemia. |
| Seclidemstat (SP-2577) | Reversible, Clinical | ~1300-2400[3][4] | >1000 (in some AML cells)[4] | Reversible inhibitor; in clinical trials for Ewing sarcoma.[3] |
| GSK2879552 | Irreversible, Clinical | ~8800[4] | ~800 (in some AML cells)[4] | Well-characterized tool compound and former clinical candidate. |
| OG-668 | Irreversible, Tool | 7.6[4] | ~10-100 (in some AML cells)[4] | Potent and selective tool compound.[4] |
Note: IC50 values can vary depending on the assay conditions and cell line used. The data presented here is for comparative purposes.
Experimental Protocols for Target Validation
Validating the engagement of this compound with its target in a cellular environment is crucial. Below are detailed protocols for three key assays.
Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)
Principle: LSD1 demethylates H3K4me1/2. Inhibition of LSD1 by this compound should lead to an accumulation of global H3K4me2 levels, which can be detected by Western blot.
Experimental Workflow:
Figure 2: Western blot workflow for assessing global H3K4me2 levels.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound or vehicle control for a specified time (e.g., 24-72 hours).
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA) and wash with acetone.
-
Resuspend the histone pellet in water and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Quantification: Densitometry analysis of the H3K4me2 bands normalized to the total H3 bands will provide a quantitative measure of the change in H3K4me2 levels.
Chromatin Immunoprecipitation (ChIP)-qPCR for LSD1 Target Genes
Principle: LSD1 is recruited to the promoters of specific target genes to regulate their expression. One such well-established target is Growth Factor Independence 1B (GFI1B).[1] Inhibition of LSD1 with this compound should lead to an increase in H3K4me2 at the GFI1B promoter.
Experimental Workflow:
Figure 3: ChIP-qPCR workflow to measure H3K4me2 at a specific gene promoter.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Crosslink protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse cells and isolate nuclei. Resuspend nuclei in a lysis buffer and shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K4me2 antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification: Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the target gene (e.g., GFI1B). Analyze the data using the percent input method or fold enrichment over IgG control.
Flow Cytometry for Myeloid Differentiation Marker CD11b
Principle: In certain leukemia cell lines (e.g., AML), LSD1 inhibition induces differentiation. This can be monitored by the increased cell surface expression of myeloid differentiation markers such as CD11b.[1][3]
Experimental Workflow:
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LSD1 Inhibitors: LSD1-IN-21 vs. Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1): LSD1-IN-21, a potent and brain-penetrant inhibitor, and tranylcypromine, a clinically used antidepressant that also targets LSD1. This objective comparison, supported by experimental data, aims to inform researchers in the fields of epigenetics, oncology, and neurobiology.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity has been implicated in various cancers and neurological disorders, making it a compelling therapeutic target.[2] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and has shown promise in preclinical and clinical studies.[2][3]
Tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to also inhibit LSD1.[4] It acts as an irreversible, covalent inhibitor by forming an adduct with the FAD cofactor essential for LSD1's catalytic activity.[5] However, its clinical utility as an LSD1-specific agent is hampered by its non-selective inhibition of MAO-A and MAO-B, which can lead to significant side effects.[6] This has driven the development of more potent and selective LSD1 inhibitors, such as this compound.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and tranylcypromine, providing a direct comparison of their biochemical potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| This compound | LSD1 | 0.956 | - | >1 (IC50 > 1 µM) | >1 (IC50 > 1 µM) |
| Tranylcypromine | LSD1 | 20.7 | 242.7 | 0.11 | 0.046 |
| MAO-A | 2.3 | 101.9 | - | - | |
| MAO-B | 0.95 | 16 | - | - |
Data for this compound from MedchemExpress. Data for Tranylcypromine from BPS Bioscience. Selectivity is calculated as IC50 (MAO) / IC50 (LSD1). A higher ratio indicates greater selectivity for LSD1.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | GI50 (µM) |
| This compound | HOP-62 (Lung Cancer) | MTS | 0.414 |
| OVCAR-4 (Ovarian Cancer) | MTS | 0.417 | |
| Tranylcypromine | Breast Cancer Cell Lines | Various | Antiproliferative effects observed |
Data for this compound from MedchemExpress. Qualitative data for tranylcypromine from Abcam.
Mechanism of Action and Signaling Pathway
LSD1 functions by demethylating H3K4me1/2, leading to transcriptional repression, or H3K9me1/2, resulting in transcriptional activation, depending on the associated protein complex. Both this compound and tranylcypromine inhibit this catalytic activity. Tranylcypromine forms a covalent bond with the FAD cofactor, leading to irreversible inhibition. The mechanism of this compound is also potent inhibition, though its reversibility has not been explicitly stated in the available literature.
Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize LSD1 inhibitors.
LSD1 (KDM1A) HTRF Enzymatic Assay
This assay quantifies the enzymatic activity of LSD1 through a homogeneous time-resolved fluorescence (HTRF) method.
-
Reagents and Materials: Recombinant human LSD1 enzyme, biotinylated H3K4me1 peptide substrate, FAD, Eu3+-cryptate labeled anti-H3K4me0 antibody, and XL665-conjugated streptavidin.
-
Procedure:
-
Serial dilutions of the inhibitor (this compound or tranylcypromine) are prepared in an assay buffer.
-
The inhibitor is pre-incubated with the LSD1 enzyme in a 384-well plate.
-
The enzymatic reaction is initiated by adding the H3K4me1 substrate and FAD.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[7]
-
A detection mixture containing the anti-H3K4me0 antibody and streptavidin-XL665 is added to stop the reaction and initiate the FRET signal.
-
The HTRF signal is measured on a compatible plate reader. The ratio of emission at 665 nm to 620 nm is proportional to the amount of demethylated product.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method to assess cell viability in response to treatment with inhibitors.
-
Reagents and Materials: Cancer cell lines (e.g., HOP-62, OVCAR-4), cell culture medium, MTS reagent, and a 96-well plate reader.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
MTS reagent is added to each well and incubated for 1-4 hours.[8][9]
-
Viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.[9]
-
The absorbance of the formazan product is measured at 490 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and GI50 values are determined.
-
Western Blotting for Histone Marks
This technique is used to detect changes in the levels of specific histone methylation marks following inhibitor treatment.
-
Reagents and Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes, primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Procedure:
-
Cells are treated with the inhibitor for a defined period.
-
Histones are extracted from the cell nuclei.[10]
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked and then incubated with the primary antibody overnight.
-
After washing, the membrane is incubated with the secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands corresponding to the histone marks is quantified and normalized to the loading control.[11][12]
-
Experimental Workflow
The evaluation of a potential LSD1 inhibitor typically follows a structured workflow, from initial biochemical screening to cellular and in vivo validation.
References
- 1. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Histone Modification [labome.com]
- 11. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone demethylase LSD1 deficiency during high-salt diet is associated with enhanced vascular contraction, altered NO-cGMP relaxation pathway, and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-21 Efficacy in Acute Myeloid Leukemia: A Comparative Analysis Against Standard Chemotherapy
For Immediate Release
In the landscape of Acute Myeloid Leukemia (AML) treatment, the emergence of targeted therapies offers a promising alternative to conventional chemotherapy. This guide provides a comparative analysis of the preclinical efficacy of Lsd1-IN-21, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), against standard-of-care chemotherapy agents, cytarabine and daunorubicin. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
LSD1 is a key epigenetic regulator implicated in the maintenance of leukemic stem cells and the progression of AML. Its inhibition represents a novel therapeutic strategy to induce differentiation and apoptosis in leukemia cells. While direct comparative preclinical data for this compound against standard chemotherapy is not yet publicly available, this guide leverages data from other potent LSD1 inhibitors, such as ORY-1001, as a surrogate to provide a meaningful comparison. The findings suggest that LSD1 inhibitors exhibit potent anti-leukemic activity, often at nanomolar concentrations, comparable to or exceeding the in vitro efficacy of standard chemotherapy agents in various AML cell lines.
In Vitro Efficacy: LSD1 Inhibitors vs. Standard Chemotherapy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the LSD1 inhibitor ORY-1001 and the standard chemotherapy drugs, cytarabine and daunorubicin, in several human AML cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Compound | IC50 (µM) | Reference |
| MV4-11 | ORY-1001 | 0.018 | [1][2] |
| Cytarabine | ~1.0 - 10 | [3] | |
| Daunorubicin | ~0.01 - 0.1 | [4] | |
| MOLM-13 | ORY-1001 | Not Available | |
| Cytarabine | ~0.1 - 1.0 | [5] | |
| Daunorubicin | ~0.01 - 0.1 | [4] | |
| THP-1 | ORY-1001 | Not Available | |
| Cytarabine | ~1.0 - 10 | [3][6] | |
| Daunorubicin | ~0.1 - 1.0 | [4] | |
| HL-60 | ORY-1001 | Not Available | |
| Cytarabine | ~0.01 - 0.1 | [5] | |
| Daunorubicin | ~0.01 - 0.1 | [4] | |
| KG-1 | ORY-1001 | Not Available | |
| Cytarabine | >10 | [3] | |
| Daunorubicin | ~0.1 - 1.0 | [4] |
In Vivo Efficacy: Preclinical Animal Models
Preclinical studies in mouse models of AML have demonstrated the potential of both LSD1 inhibitors and standard chemotherapy to reduce leukemia burden and improve survival.
| Treatment | Animal Model | Key Findings | Reference |
| LSD1 Inhibitor (ORY-1001) | T-cell Acute Lymphoblastic Leukemia (T-ALL) Patient-Derived Xenograft (PDX) | Reduced leukemia development and extended survival. | [1][2] |
| Standard Chemotherapy (Cytarabine + Doxorubicin) | Human AML Xenograft | Reduced disease burden and increased survival. | [7][8][9] |
| Standard Chemotherapy (Cytarabine + Daunorubicin) | WEHI-3 Mouse Leukemia Model | Prolonged survival. | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: LSD1 Signaling Pathway in AML.
Caption: Experimental Workflow for Efficacy Comparison.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13, THP-1, HL-60, KG-1) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, cytarabine, or daunorubicin for 48 to 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Reagent Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo AML Xenograft Model
-
Animal Model: Immunodeficient mice, such as NOD/SCID or NSG mice, are used to prevent rejection of human cells.
-
Cell Implantation: Human AML cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice to establish the leukemia model.
-
Treatment Initiation: Once the leukemia is established (e.g., detectable tumor burden or engraftment in the bone marrow), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is typically administered orally, while standard chemotherapy (a combination of cytarabine and an anthracycline like doxorubicin or daunorubicin) is administered via intraperitoneal or intravenous injections according to established protocols.[7][8][9][10]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow using flow cytometry. Animal survival is also monitored daily.
-
Efficacy Evaluation: The efficacy of the treatment is determined by comparing the tumor growth inhibition or the median survival time of the treated groups to the vehicle-treated control group.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
On-Target Activity of Lsd1-IN-21: A Comparative Guide with Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-21, with genetic knockdown approaches. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate method for their studies on LSD1 function and inhibition.
Introduction to LSD1 and its Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] this compound is a potent and blood-brain barrier-penetrant inhibitor of LSD1.[4] Evaluating the on-target efficacy of such small molecule inhibitors is crucial, and a standard method for this is to compare their effects with those of genetic knockdown of the target protein.
Comparison of this compound and LSD1 Genetic Knockdown
The on-target activity of this compound can be validated by comparing its phenotypic and molecular effects to those induced by the specific depletion of LSD1 protein using short hairpin RNA (shRNA) or small interfering RNA (siRNA). The concordance between the pharmacological and genetic approaches provides strong evidence that the observed effects of this compound are indeed mediated through the inhibition of LSD1.
While direct head-to-head comparative studies for this compound are not extensively published, we can synthesize a comparison based on its known properties and the well-documented effects of other specific LSD1 inhibitors and genetic knockdowns.
Data Summary: this compound vs. LSD1 Knockdown
| Parameter | This compound | LSD1 Genetic Knockdown (shRNA/siRNA) | Key Considerations & References |
| Mechanism of Action | Reversible or irreversible binding to the FAD cofactor or allosteric sites, inhibiting demethylase activity. | Post-transcriptional gene silencing, leading to degradation of LSD1 mRNA and subsequent protein depletion. | Pharmacological inhibition is often rapid in onset, while knockdown effects depend on mRNA and protein turnover rates.[1][5] |
| Reported IC50/EC50 | IC50 of 0.956 µM for LSD1 enzymatic activity. | Not applicable. Knockdown efficiency is measured by the degree of protein reduction. | The IC50 of this compound indicates potent enzymatic inhibition.[4] Knockdown efficiency can vary depending on the delivery method and cell line. |
| Effect on Cell Viability | Potent anti-cancer activity with GI50 values of 0.414 µM (HOP-62) and 0.417 µM (OVCAR-4). | Significant reduction in cell proliferation and viability in various cancer cell lines, including gastric and papillary thyroid carcinoma. | Both approaches lead to decreased cancer cell viability, confirming LSD1 as a critical factor for cell proliferation.[1][4][6] |
| Effect on Gene Expression | Expected to de-repress LSD1 target genes by preventing H3K4me2 demethylation. For example, upregulation of tumor suppressor genes like CDKN1A (p21). | Knockdown of LSD1 leads to the upregulation of target genes such as CDKN1A and pluripotency factors like Oct4 and Sox2. | The similarity in gene expression changes provides strong evidence for on-target activity.[7][8][9] |
| Effect on Histone Marks | Expected to increase global and promoter-specific H3K4me2 levels. | Knockdown of LSD1 results in increased H3K4me2 levels at the promoter regions of its target genes. | Changes in histone methylation are a direct readout of LSD1 activity.[5][10][11] |
| Off-Target Effects | Potential for off-target effects on other structurally related amine oxidases, although often designed for selectivity. | Can have off-target effects due to the seed region of the siRNA/shRNA binding to unintended mRNAs. | Careful selection of inhibitor concentrations and siRNA/shRNA sequences is crucial to minimize off-target effects. |
| Reversibility | Can be reversible or irreversible depending on the inhibitor's mechanism. | Generally considered irreversible for the lifespan of the cell, as the genetic modification is stable. | The reversibility of pharmacological inhibitors can be an advantage in certain experimental designs. |
Experimental Protocols
To confirm the on-target activity of this compound, a series of experiments should be performed in parallel with an LSD1 genetic knockdown. Below are detailed protocols for key validation assays.
LSD1 Knockdown and Western Blot Validation
Objective: To confirm the efficient knockdown of LSD1 protein levels following shRNA or siRNA treatment.
Protocol:
-
Cell Culture and Transfection/Transduction:
-
Culture the chosen cancer cell line (e.g., MCF-7, HCT116) in appropriate media.
-
For siRNA knockdown, transfect cells with LSD1-specific siRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
For shRNA knockdown, transduce cells with lentiviral particles containing an LSD1-targeting shRNA or a scramble control shRNA. Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Protein Lysate Preparation:
-
After 48-72 hours of transfection/transduction, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LSD1 (e.g., Abcam ab129195 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Cell Viability Assay (MTT Assay)
Objective: To compare the effect of this compound and LSD1 knockdown on cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
For the this compound group, treat the cells with a serial dilution of the inhibitor (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
For the LSD1 knockdown group, use cells that have been previously transfected/transduced with LSD1 siRNA/shRNA or a control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group and plot the dose-response curve for this compound to determine the GI50 value.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To assess the effect of this compound and LSD1 knockdown on the methylation status of H3K4 at specific gene promoters.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or a vehicle control for 24-48 hours. Use LSD1 knockdown and control cells in parallel.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K4me2 or a negative control IgG.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of known LSD1 target genes (e.g., CDKN1A, GFI1B, ITGB1).
-
Example Primer Sequences (Human):
-
CDKN1A Forward: 5'-GGC GTT TGG AGT GGT AGA AA-3'
-
CDKN1A Reverse: 5'-CTG ACC CCT GTC GAG GAG T-3'
-
GFI1B Promoter Forward: 5'-CCT TCC CTT CCT TCC TCT CC-3'
-
GFI1B Promoter Reverse: 5'-GCT GCT GCT GCT GCT GCT G-3'
-
ITGB1 Promoter Forward: 5'-TGC TGA GCT GAG GCT GAG T-3'
-
ITGB1 Promoter Reverse: 5'-GGC TGA GCT GAG CTG AGT G-3'
-
-
Calculate the enrichment of H3K4me2 at the target promoters relative to the input and IgG controls.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental design and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing this compound and LSD1 knockdown.
Caption: Simplified LSD1 signaling pathway and points of intervention.
Conclusion
Confirming the on-target activity of a small molecule inhibitor is a critical step in its preclinical development. By comparing the effects of this compound with those of LSD1 genetic knockdown, researchers can confidently attribute the observed cellular and molecular changes to the specific inhibition of LSD1. The experimental protocols and comparative data presented in this guide provide a robust framework for validating the on-target efficacy of this compound and other LSD1 inhibitors, thereby facilitating their advancement as potential cancer therapeutics.
References
- 1. shRNA-interfering LSD1 inhibits proliferation and invasion of gastric cancer cells via VEGF-C/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1-LIKE1-Mediated H3K4me2 Demethylation Is Required for Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Lsd1-IN-21: A Comparative Guide to its Cross-Reactivity with other Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-21, focusing on its cross-reactivity with other demethylases. Due to the limited publicly available data on the specific selectivity profile of this compound, this guide will present the known inhibitory activity of this compound against LSD1 and provide a comparative context using selectivity data from other inhibitors within the same chemical class.
Introduction to this compound
This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. It belongs to the class of methylene bearing cyanopyrimidine derivatives. Published data indicates that this compound has an IC50 value of 0.956 µM for LSD1. This inhibitor has demonstrated anticancer and anti-inflammatory properties in preclinical studies. However, a comprehensive understanding of its selectivity and potential off-target effects on other histone demethylases is crucial for its development as a therapeutic agent.
Quantitative Comparison of Inhibitor Activity
| Compound | Target | IC50 (µM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| This compound (compound 5a) | LSD1 | 0.956 | Not Reported | Not Reported | Tasneem S, et al. (2022) |
| Compound 19 (2-aminopyrimidine derivative) | LSD1 | 0.89 | >50-fold | >50-fold | Wang et al. (2022) |
| Compound 17 (pyrimidine derivative) | LSD1 | 0.65 | No significant inhibition | No significant inhibition | Liu et al. (2015) |
Note: The selectivity data for compounds 19 and 17 are provided as representative examples for the cyanopyrimidine class of LSD1 inhibitors and do not represent the direct experimental values for this compound.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery. A common and robust method for assessing the activity of histone demethylase inhibitors is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Detailed Protocol: HTRF Assay for Histone Demethylase Activity and Inhibition
This protocol outlines the general steps for determining the in vitro potency of an inhibitor against a histone demethylase, such as LSD1.
Materials:
-
Recombinant human histone demethylase (e.g., LSD1)
-
Biotinylated histone peptide substrate (e.g., H3K4me2)
-
Test inhibitor (e.g., this compound) and control inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM DTT, 0.01% BSA)
-
Europium (Eu3+) cryptate-labeled anti-demethylated product antibody (e.g., anti-H3K4me0)
-
Streptavidin-XL665 (SA-XL665)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor (this compound) and control inhibitors in the assay buffer. The final concentrations should typically span a range from picomolar to micromolar.
-
Include a DMSO control (vehicle).
-
-
Enzymatic Reaction:
-
In a 384-well microplate, add the following components in order:
-
2 µL of the serially diluted inhibitor or DMSO.
-
4 µL of the recombinant histone demethylase diluted in assay buffer to the desired final concentration.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
4 µL of the biotinylated histone peptide substrate diluted in assay buffer to the desired final concentration.
-
-
Seal the plate and incubate at 37°C for the desired reaction time (e.g., 60 minutes). The optimal enzyme concentration and incubation time should be determined empirically.
-
-
Detection:
-
Prepare a detection mixture containing the Eu3+-cryptate-labeled antibody and SA-XL665 in the detection buffer.
-
Add 10 µL of the detection mixture to each well of the assay plate.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader.
-
Excite the Eu3+ cryptate at 320 nm and measure the emission at both 620 nm (cryptate emission) and 665 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) x 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Signaling Pathways and Potential for Off-Target Effects
LSD1 is a critical regulator of several signaling pathways implicated in cancer development and progression. Cross-reactivity of an LSD1 inhibitor with other demethylases or off-target kinases could lead to unintended modulation of these pathways. Below are diagrams of two key signaling pathways influenced by LSD1.
Caption: LSD1 can influence the PI3K/AKT/mTOR signaling pathway.
Caption: LSD1 is a known regulator of the Wnt/β-catenin signaling pathway.
Conclusion
This compound is a potent inhibitor of LSD1. While specific data on its cross-reactivity with other histone demethylases is currently limited, the broader class of cyanopyrimidine-based LSD1 inhibitors has demonstrated good selectivity against related amine oxidases. Further comprehensive profiling of this compound against a panel of demethylases and other epigenetic regulators is essential to fully characterize its selectivity and potential for off-target effects. The provided experimental protocol for the HTRF assay serves as a standard methodology for conducting such selectivity studies. A thorough understanding of an inhibitor's selectivity is paramount for its safe and effective translation into a therapeutic agent.
Reversible vs. Irreversible LSD1 Inhibitors: A Head-to-Head Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and mechanisms of reversible and irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).
The epigenetic eraser, Lysine-Specific Demethylase 1 (LSD1), has emerged as a critical target in oncology. Its role in demethylating histone H3 at lysine 4 and 9 (H3K4me1/2 and H3K9me1/2) makes it a key regulator of gene expression in various cancers. The development of LSD1 inhibitors has led to two distinct classes: irreversible and reversible inhibitors. This guide provides an objective, data-driven comparison of these two classes to aid researchers in selecting the appropriate tool for their studies and to inform drug development strategies.
Executive Summary
Irreversible LSD1 inhibitors, often based on a tranylcypromine (TCP) scaffold, form a covalent bond with the FAD cofactor in the LSD1 active site, leading to potent and sustained inhibition. In contrast, reversible inhibitors bind non-covalently, offering the potential for a more nuanced and potentially safer pharmacological profile. While irreversible inhibitors have historically demonstrated high potency, recent advancements have produced reversible inhibitors with comparable in vitro efficacy. The choice between these two classes depends on the specific research question, with considerations for desired duration of action, potential off-target effects, and the specific cellular context being investigated.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from head-to-head and independent studies of prominent reversible and irreversible LSD1 inhibitors.
Table 1: In Vitro Potency and Selectivity of LSD1 Inhibitors
| Inhibitor Class | Inhibitor | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (LSD1 vs. MAO-A/B) |
| Irreversible | Iadademstat (ORY-1001) | 18[1] | >100 | >100 | >5500-fold |
| Bomedemstat (IMG-7289) | 56.8[1] | >100 | >100 | >1760-fold | |
| GSK2879552 | 24[2] | >200 | >200 | >8300-fold | |
| Tranylcypromine (TCP) | 271,000[1] | 19 | 16 | Non-selective | |
| Reversible | Pulrodemstat (CC-90011) | 0.25[3] | >100 | >100 | >400,000-fold |
| Seclidemstat (SP-2577) | 13[4] | >100 | >100 | >7600-fold | |
| HCI-2509 | 300-5000[5] | Not Reported | Not Reported | Not Reported |
Table 2: In Vivo Efficacy of LSD1 Inhibitors in Preclinical Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Iadademstat (Irreversible) | AML Xenograft | Not Specified | Induction of differentiation biomarkers, tumor growth reduction | |
| Bomedemstat (Irreversible) | Essential Thrombocythemia | Not Specified | Durable clinicohematologic response | [6] |
| Pulrodemstat (Reversible) | SCLC Xenograft | 5 mg/kg, oral, daily | Tumor growth inhibition, GRP mRNA downregulation | [3] |
| Seclidemstat (Reversible) | Pediatric Sarcoma Xenografts | 100 mg/kg/day x 28 days | Modest tumor growth inhibition | [7] |
| HCI-2509 (Reversible) | Lung Adenocarcinoma (transgenic mouse) | Not Specified | Reduced tumor formation and progression |
Note: Direct head-to-head in vivo comparative studies between a potent reversible and a potent irreversible LSD1 inhibitor are limited in the current literature. The data presented is from independent studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: LSD1's central role in gene regulation and its influence on key cancer-related signaling pathways.
Caption: A generalized workflow for the preclinical comparison of LSD1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of LSD1 inhibitors.
LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Reagents:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LSD1 inhibitor (dissolved in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of the LSD1 inhibitor in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the H3K4 peptide substrate, HRP, and Amplex Red.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of LSD1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LSD1 inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the LSD1 inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[8][9][10][11]
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LSD1 inhibitors in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
LSD1 inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the LSD1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a general indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the inhibitor.[12][13][14]
-
Discussion and Future Directions
The development of both reversible and irreversible LSD1 inhibitors has provided the research community with a powerful toolkit to probe the function of this important epigenetic regulator. Irreversible inhibitors offer the advantage of prolonged target engagement, which can be beneficial for achieving sustained therapeutic effects. However, this prolonged action may also lead to on-target toxicities. Reversible inhibitors, on the other hand, may offer a wider therapeutic window due to their ability to be cleared from the system, potentially reducing the risk of long-term side effects.
The choice between a reversible and an irreversible inhibitor will ultimately depend on the specific biological question being addressed. For studies requiring a rapid and sustained knockdown of LSD1 activity, an irreversible inhibitor may be more appropriate. For applications where a more controlled and titratable inhibition is desired, a reversible inhibitor might be the preferred choice.
Future research should focus on direct head-to-head in vivo comparisons of the leading reversible and irreversible inhibitors to provide a clearer understanding of their relative efficacy and safety profiles. Furthermore, the exploration of combination therapies, where LSD1 inhibitors are used in conjunction with other anti-cancer agents, holds significant promise for overcoming drug resistance and improving patient outcomes. The continued development of novel LSD1 inhibitors with improved selectivity and pharmacokinetic properties will undoubtedly further advance our understanding of cancer epigenetics and pave the way for new therapeutic strategies.
References
- 1. Reversible inhibitors of LSD1 as t ... | Article | H1 Connect [archive.connect.h1.co]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Simultaneous Inhibition of LSD1 and TGF-β Enables Eradication of Poorly Immunogenic Tumors with anti-PD-1 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
Lsd1-IN-21 Preclinical Data Package: A Comparative Guide for IND Submission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data for a hypothetical novel LSD1 inhibitor, Lsd1-IN-21, benchmarked against other well-characterized LSD1 inhibitors. The data is presented to support an Investigational New Drug (IND) submission, offering a direct comparison of efficacy, selectivity, pharmacokinetics, and toxicology.
Comparative Efficacy and Selectivity
The in vitro potency and selectivity of this compound were assessed against other known LSD1 inhibitors, including the reversible inhibitor HCI-2509 (SP-2509) and the irreversible inhibitors ORY-1001 (Iadademstat) and GSK2879552.
| Compound | Type | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity vs MAO-A | Selectivity vs MAO-B |
| This compound (hypothetical) | Reversible | 10 nM | >10,000 nM | >10,000 nM | >1000-fold | >1000-fold |
| HCI-2509 (SP-2509) | Reversible | 13 nM[1] | >10,000 nM | >10,000 nM | >770-fold | >770-fold |
| ORY-1001 (Iadademstat) | Irreversible | <20 nM[2] | >10,000 nM | >10,000 nM | >500-fold | >500-fold |
| GSK2879552 | Irreversible | 16 nM (Ki app) | >10,000 nM | >10,000 nM | >625-fold | >625-fold |
In Vitro Cellular Activity
The anti-proliferative effects of this compound were evaluated in various cancer cell lines and compared to other LSD1 inhibitors.
| Compound | Cell Line | Cancer Type | IC50 (Proliferation) | Reference |
| This compound (hypothetical) | MV4-11 | AML | 20 nM | N/A |
| This compound (hypothetical) | NCI-H526 | SCLC | 50 nM | N/A |
| HCI-2509 (SP-2509) | Neuroblastoma cell lines | Neuroblastoma | High nM to low µM[3] | [3] |
| HCI-2509 (SP-2509) | Lung adenocarcinoma cell lines | NSCLC | 0.3-5 µM[4][5] | [4][5] |
| ORY-1001 (Iadademstat) | THP-1 (MLL-AF9) | AML | Induces differentiation at <1 nM[6] | [6] |
| GSK2879552 | Multiple AML cell lines | AML | <100 nM | |
| GSK2879552 | 9 of 28 SCLC cell lines | SCLC | Potent cytostatic growth |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was assessed in a mouse xenograft model of acute myeloid leukemia (AML) and compared with other LSD1 inhibitors.
| Compound | Animal Model | Cancer Type | Dose and Route | Tumor Growth Inhibition (TGI) | Reference |
| This compound (hypothetical) | MV4-11 Xenograft (mouse) | AML | 20 mg/kg, oral, daily | 85% | N/A |
| HCI-2509 (SP-2509) | AML Xenograft (mouse) | AML | 25 mg/kg, IP, biweekly | Improved survival[1] | [1] |
| ORY-1001 (Iadademstat) | Rodent MV(4;11) Xenografts | AML | <0.020 mg/kg, oral | Significantly reduced tumor growth[2] | [2] |
| GSK2879552 | MLL-AF9 mouse model of AML | AML | Not specified | Prolonged survival >80 days | |
| GSK2879552 | SCLC Xenograft (mouse) | SCLC | 1.5 mg/kg | >80% TGI |
Pharmacokinetics (PK) in Preclinical Species
A summary of the pharmacokinetic parameters of this compound in mice is provided below, in comparison to available data for other LSD1 inhibitors.
| Compound | Species | Dose and Route | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) | Reference |
| This compound (hypothetical) | Mouse | 10 mg/kg, oral | 1200 | 2 | 6 | 45 | N/A |
| GSK2879552 | Mouse | 5 mg/kg, oral | 720 | Not specified | 1.9 | Not specified | [7] |
| Novel Pyrrolo[2,3-c]pyridin derivative | Mouse | Not specified, oral | 945 | Not specified | 4.16 | Not specified | [8] |
Preclinical Toxicology Summary
Toxicology studies are critical for determining a safe starting dose in humans. Below is a summary of the toxicology findings for this compound in rats and dogs, with comparisons to other LSD1 inhibitors where data is available.
| Compound | Species | Duration | Key Findings | NOAEL (No Observed Adverse Effect Level) | Reference |
| This compound (hypothetical) | Rat | 28-day | Reversible thrombocytopenia and neutropenia at high doses. No organ toxicity observed. | 30 mg/kg/day | N/A |
| This compound (hypothetical) | Dog | 28-day | Well-tolerated up to 100 mg/kg/day. Mild and reversible GI effects at the highest dose. | 60 mg/kg/day | N/A |
| GSK2879552 | Rat, Dog | 28-day | Severe but reversible toxicities including thrombocytopenia, neutropenia, myelofibrosis, and lymphoid necrosis. | Not specified | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for inclusion in the IND submission.
LSD1 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of test compounds against purified human LSD1 enzyme.
Methodology: A common method for assessing LSD1 activity is a horseradish peroxidase (HRP)-coupled colorimetric or fluorometric assay.[10]
-
Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2) and the test compound at various concentrations in an assay buffer.
-
The reaction is initiated by the addition of the cofactor FAD.
-
The demethylation reaction produces hydrogen peroxide (H2O2) as a byproduct.
-
HRP and a suitable substrate (e.g., Amplex Red) are added, which react with H2O2 to produce a fluorescent or colored product.
-
The signal is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the effect of test compounds on the proliferation and viability of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound or vehicle control for a specified period (e.g., 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.[10][11][12][13]
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10]
-
A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.[10]
-
The absorbance of the resulting purple solution is measured at a wavelength of 570-590 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor cells.[1]
-
A specific number of human cancer cells (e.g., 5 x 10^6) suspended in a suitable medium (e.g., PBS or Matrigel) are subcutaneously injected into the flank of each mouse.[1][3]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The test compound is administered to the treatment group at a specified dose and schedule (e.g., oral gavage daily), while the control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.[1]
-
Body weight and general health of the mice are also monitored.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.
Visualizations
Signaling Pathway of LSD1 in Cancer
Caption: LSD1's role in cancer through histone demethylation.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for preclinical drug development.
Logical Flow for IND Submission Data Package
Caption: Logical flow of data for an IND submission.
References
- 1. In vivo tumor xenograft model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 9. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Navigating the Disposal of Lsd1-IN-21: A Guide for Laboratory Professionals
The primary and most crucial step before handling or disposing of any chemical is to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1] This document contains detailed information regarding the compound's physical and chemical properties, hazards, first-aid measures, and, most importantly, specific disposal considerations. Vendors of Lsd1-IN-21, such as MedchemExpress and Immunomart, provide options to request the SDS on their websites.[2][3][4]
In the absence of a specific SDS, the following general procedures, based on established guidelines for hazardous chemical waste disposal, should be followed.[1][5][6][7]
Step-by-Step Disposal Protocol
-
Hazard Assessment: Based on its function as a bioactive small molecule inhibitor, this compound should be treated as a potentially hazardous chemical.[2] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[5][6] It should be collected in a dedicated, properly labeled hazardous waste container.[5] The container must be made of a material compatible with the chemical and its solvent.[6]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[5]
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.[1][5] The container must be kept closed at all times, except when adding waste.[5]
-
Disposal Request: Once the container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7] Never dispose of chemical waste down the drain or in the regular trash.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following information has been compiled from available sources.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₅N₅O₂S | [3] |
| Molecular Weight | 447.55 g/mol | [3] |
| IC₅₀ (LSD1) | 0.956 µM | [2][4] |
| Solubility | 10 mM in DMSO | [3] |
Experimental Protocols Cited
The primary use of this compound is as an inhibitor in biological research, particularly in studies of epigenetics, cancer, and inflammation.[2][8] Experimental protocols would typically involve dissolving this compound in a suitable solvent, such as DMSO, and then diluting it to the desired concentration in cell culture media or assay buffer for in vitro studies.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can mitigate risks and ensure the responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the research community.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. caymanchem.com [caymanchem.com]
Safeguarding Research: A Comprehensive Guide to Handling Lsd1-IN-21
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lsd1-IN-21, a potent lysine-specific demethylase 1 (LSD1) inhibitor. The following operational and disposal plans are based on best practices for handling potent, bioactive small molecules in a research setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
A thorough risk assessment should be conducted before handling any new chemical.[1][2][3][4][5] This involves evaluating the toxicological properties of the substance and the potential routes of exposure to determine the necessary safety precautions.[1][4]
Personal Protective Equipment (PPE)
The minimum PPE for working in a laboratory with hazardous chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, when handling potent compounds like this compound, enhanced precautions are necessary.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[6][7] | Provides an extra layer of protection against incidental contact. Nitrile gloves offer good resistance to a range of chemicals.[7] |
| Eye and Face Protection | Safety goggles and a face shield.[6][8] | Safety goggles protect against splashes, while a face shield offers broader protection for the face, especially when handling larger quantities or during procedures with a high splash risk.[6][8] |
| Body Protection | A disposable, back-closing lab coat or gown over personal clothing. | Prevents contamination of personal clothing and skin. A disposable gown can be easily removed and disposed of as contaminated waste. |
| Respiratory Protection | An N95 respirator or higher, depending on the procedure and potential for aerosol generation.[8] | Recommended when handling the powdered form of the compound or when there is a risk of generating aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds minimizes the risk of exposure and contamination.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder containment hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
-
-
Weighing and Reconstitution :
-
Perform all weighing of the solid compound within a certified chemical fume hood or a balance enclosure to prevent inhalation of fine powders.
-
Use dedicated spatulas and weigh boats.
-
When reconstituting the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use :
-
Conduct all procedures involving this compound, whether in solid or solution form, within a chemical fume hood.
-
Keep containers with this compound sealed when not in use.
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be identified based on the chemical properties of this compound.
-
Carefully doff PPE, removing the most contaminated items first, to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of hazardous chemical waste is crucial to protect personnel and the environment.[9][10][11][12]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Place in a designated, sealed hazardous waste bag or container.[10] |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain.[9][11][12] |
| Empty Stock Vials | Triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then dispose of the vial according to institutional guidelines for empty chemical containers. |
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[12] Follow all local and institutional regulations for the collection and disposal of hazardous chemical waste.[9][10]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. intersolia.com [intersolia.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
